molecular formula C7H14Br2 B14717505 2,3-Dibromoheptane CAS No. 21266-88-6

2,3-Dibromoheptane

Cat. No.: B14717505
CAS No.: 21266-88-6
M. Wt: 257.99 g/mol
InChI Key: JEFHWRMJALOCDT-UHFFFAOYSA-N
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Description

2,3-Dibromoheptane is a useful research compound. Its molecular formula is C7H14Br2 and its molecular weight is 257.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dibromoheptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dibromoheptane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

21266-88-6

Molecular Formula

C7H14Br2

Molecular Weight

257.99 g/mol

IUPAC Name

2,3-dibromoheptane

InChI

InChI=1S/C7H14Br2/c1-3-4-5-7(9)6(2)8/h6-7H,3-5H2,1-2H3

InChI Key

JEFHWRMJALOCDT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(C)Br)Br

Origin of Product

United States

Foundational & Exploratory

physical and chemical properties of 2,3-Dibromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-dibromoheptane, a vicinal dibromoalkane. The information contained herein is intended to support research and development activities by providing key data on its characteristics, synthesis, and analysis.

Core Physical and Chemical Properties

2,3-Dibromoheptane is a halogenated hydrocarbon with the molecular formula C₇H₁₄Br₂.[1][2] Its structure consists of a seven-carbon heptane (B126788) chain with bromine atoms attached to the second and third carbon atoms. The presence of two stereocenters at these positions implies the existence of four possible stereoisomers (two pairs of enantiomers).

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 2,3-dibromoheptane.

PropertyValueSource
Molecular Formula C₇H₁₄Br₂[1][2]
Molecular Weight 257.99 g/mol [1][2]
Boiling Point 221.814 °C at 760 mmHg[3]
Density 1.507 g/cm³[3]
Refractive Index 1.494[3]
Flash Point 92.513 °C[3]
Vapor Pressure 0.156 mmHg at 25°C[3]
CAS Number 21266-88-6[1][2]

Chemical Reactivity and Stability

As a vicinal dibromide, 2,3-dibromoheptane exhibits reactivity characteristic of alkyl halides. It can undergo elimination reactions in the presence of a strong base to form a mixture of bromoalkenes and dienes. Nucleophilic substitution reactions are also possible, though hindered compared to primary alkyl halides. The compound should be stored in a cool, dry place away from strong bases and oxidizing agents to ensure stability.

Experimental Protocols

While specific experimental literature for 2,3-dibromoheptane is not abundant, its synthesis can be reliably achieved through the electrophilic addition of bromine to hept-2-ene. The following is a generalized protocol based on established methods for the bromination of alkenes.[4][5][6][7][8]

Synthesis of 2,3-Dibromoheptane via Bromination of Hept-2-ene

Materials:

  • Hept-2-ene

  • Liquid Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)

  • 5% Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve hept-2-ene in an equal volume of anhydrous dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add an equimolar amount of liquid bromine, dissolved in a small amount of dichloromethane, from the dropping funnel. The characteristic red-brown color of bromine should disappear as it reacts.[6] Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove any unreacted bromine and HBr.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator to yield crude 2,3-dibromoheptane.

Purification

The crude product can be purified by vacuum distillation.

  • Set up a distillation apparatus for vacuum distillation.

  • Carefully distill the crude product under reduced pressure.

  • Collect the fraction corresponding to the boiling point of 2,3-dibromoheptane.

Analytical Characterization

The structure and purity of the synthesized 2,3-dibromoheptane can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the protons on the carbon atoms bearing the bromine atoms (C2 and C3). The signals for the methyl and methylene (B1212753) groups of the heptyl chain will appear in the upfield region.

    • ¹³C NMR: The carbon NMR spectrum will show signals for the seven carbon atoms. The carbons bonded to the electronegative bromine atoms (C2 and C3) will be shifted downfield compared to the other aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic C-H stretching and bending vibrations for the alkane backbone. A strong absorption band in the region of 500-700 cm⁻¹ would be indicative of the C-Br stretching vibration.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 2,3-dibromoheptane (257.99 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₇₉ and Br₈₁ will be observed for the molecular ion and bromine-containing fragments.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2,3-dibromoheptane.

Synthesis_Purification_Workflow Reactants Hept-2-ene + Br₂ in CH₂Cl₂ Reaction Bromination (0-5 °C) Reactants->Reaction Workup Aqueous Workup (NaHCO₃ wash) Reaction->Workup Drying Drying (MgSO₄) Workup->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Pure 2,3-Dibromoheptane Purification->Product Bromination_Mechanism cluster_step1 Step 1: Formation of Bromonium Ion cluster_step2 Step 2: Nucleophilic Attack Heptene Hept-2-ene Bromonium Cyclic Bromonium Ion + Br⁻ Heptene->Bromonium Electrophilic attack Br2 Br-Br Br2->Bromonium Bromonium2 Cyclic Bromonium Ion Bromide Br⁻ Product 2,3-Dibromoheptane (anti-addition) Bromide->Product Bromonium2->Product Backside attack

References

An In-depth Technical Guide to the Synthesis of 2,3-Dibromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis methods for 2,3-dibromoheptane, a vicinal dibromide with applications in organic synthesis and as a potential building block in the development of novel chemical entities. The core of this document focuses on the electrophilic addition of bromine to hept-2-ene, detailing the reaction mechanism, stereochemical outcomes, and experimental protocols.

Core Synthesis Pathway: Electrophilic Addition of Bromine to Hept-2-ene

The most direct and widely utilized method for the synthesis of 2,3-dibromoheptane is the electrophilic addition of molecular bromine (Br₂) to hept-2-ene. This reaction proceeds readily and is a classic example of halogenation of an alkene. The reaction involves the breaking of the π-bond of the alkene and the formation of two new carbon-bromine single bonds on adjacent carbons.

Reaction Mechanism

The addition of bromine to an alkene is a stereospecific reaction that proceeds via a cyclic bromonium ion intermediate. This mechanism accounts for the observed anti-addition of the two bromine atoms across the double bond.

Step 1: Formation of the Bromonium Ion The electron-rich π-bond of the hept-2-ene attacks a bromine molecule, inducing a dipole in the Br-Br bond. This leads to the formation of a three-membered ring intermediate known as a bromonium ion, with the expulsion of a bromide ion (Br⁻).

Step 2: Nucleophilic Attack by the Bromide Ion The bromide ion, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion from the side opposite to the bridging bromine atom. This backside attack results in the opening of the bromonium ion ring and the formation of the vicinal dibromide with the two bromine atoms in an anti configuration.

Bromination_Mechanism cluster_0 Step 1: Formation of Bromonium Ion cluster_1 Step 2: Nucleophilic Attack Hept-2-ene Hept-2-ene Bromonium_Ion Bromonium Ion Intermediate Hept-2-ene->Bromonium_Ion + Br₂ Bromine Br-Br Bromide_Ion Br⁻ Bromonium_Ion->Bromide_Ion releases Bromonium_Ion_2 Bromonium Ion Intermediate 2,3-Dibromoheptane 2,3-Dibromoheptane (anti-addition) Bromonium_Ion_2->2,3-Dibromoheptane + Br⁻ (backside attack) Bromide_Ion_2 Br⁻

Caption: General mechanism of electrophilic addition of bromine to an alkene.

Stereochemistry of the Reaction

The stereochemical outcome of the bromination of hept-2-ene is dependent on the geometry of the starting alkene (E or Z isomer). The anti-addition mechanism dictates the relative stereochemistry of the two chiral centers formed at C2 and C3.

  • Bromination of (E)-hept-2-ene: The anti-addition of bromine to the trans alkene results in the formation of the threo diastereomer, which is a racemic mixture of (2R,3S)-2,3-dibromoheptane and (2S,3R)-2,3-dibromoheptane.

  • Bromination of (Z)-hept-2-ene: The anti-addition of bromine to the cis alkene results in the formation of the erythro diastereomer, which is a racemic mixture of (2R,3R)-2,3-dibromoheptane and (2S,3S)-2,3-dibromoheptane.

Stereochemistry cluster_E (E)-hept-2-ene Pathway cluster_Z (Z)-hept-2-ene Pathway E_Heptene (E)-hept-2-ene E_Bromonium trans-Bromonium Ion E_Heptene->E_Bromonium + Br₂ Threo_Product threo-2,3-Dibromoheptane ((2R,3S) and (2S,3R) enantiomers) E_Bromonium->Threo_Product + Br⁻ Z_Heptene (Z)-hept-2-ene Z_Bromonium cis-Bromonium Ion Z_Heptene->Z_Bromonium + Br₂ Erythro_Product erythro-2,3-Dibromoheptane ((2R,3R) and (2S,3S) enantiomers) Z_Bromonium->Erythro_Product + Br⁻

Caption: Stereochemical pathways for the bromination of (E)- and (Z)-hept-2-ene.

Experimental Protocols

Method 1: Bromination of Hept-2-ene with Molecular Bromine

Materials:

  • Hept-2-ene (E or Z isomer)

  • Bromine (Br₂)

  • Dichloromethane (B109758) (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (aqueous, saturated)

  • Sodium bicarbonate (NaHCO₃) solution (aqueous, saturated)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for purification)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve hept-2-ene (1.0 eq) in an anhydrous solvent such as dichloromethane or carbon tetrachloride.

  • Cool the solution in an ice bath to 0 °C with stirring.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent from the dropping funnel. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene. The addition should be controlled to maintain the temperature below 5-10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes and then warm to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. The reddish-brown color should completely disappear.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude 2,3-dibromoheptane can be purified by vacuum distillation to yield the pure product.

Experimental_Workflow start Start dissolve Dissolve hept-2-ene in CH₂Cl₂ start->dissolve cool Cool to 0 °C dissolve->cool add_br2 Slowly add Br₂ solution cool->add_br2 stir Stir at 0 °C, then warm to RT add_br2->stir quench Quench with Na₂S₂O₃ (aq) stir->quench wash Wash with NaHCO₃ (aq), water, and brine quench->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by vacuum distillation concentrate->purify end Pure 2,3-Dibromoheptane purify->end

Caption: General experimental workflow for the synthesis of 2,3-dibromoheptane.

Quantitative Data Summary

Due to the lack of specific literature data for the synthesis of 2,3-dibromoheptane, the following table presents typical data for the bromination of analogous alkenes to provide an expected range for reaction parameters and yields.

Starting AlkeneBrominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
CyclohexeneBr₂CCl₄0 - RT1>95Generic textbook procedure
StilbeneBr₂Acetic AcidRT0.590-95[1]
1-OcteneBr₂CH₂Cl₂01~90General expectation

Safety Precautions

  • Bromine (Br₂) is a highly toxic, corrosive, and volatile substance. All manipulations involving bromine should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Dichloromethane and carbon tetrachloride are hazardous solvents. They are suspected carcinogens and should be handled with care in a fume hood.

  • The reaction can be exothermic. Proper temperature control is crucial to avoid side reactions and ensure safety.

This guide provides a foundational understanding for the synthesis of 2,3-dibromoheptane. Researchers should consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any experimental work. Further optimization of the reaction conditions may be necessary to achieve high yields and purity for this specific compound.

References

An In-depth Technical Guide to 2,3-Dibromoheptane: Structural Formula, Isomers, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromoheptane, a vicinal dihalogenated alkane, serves as a valuable building block in organic synthesis. Its utility is underscored by the presence of two chiral centers, giving rise to a set of stereoisomers that can be selectively synthesized to influence the stereochemical outcome of subsequent reactions. This technical guide provides a comprehensive overview of the structural formula of 2,3-dibromoheptane, a detailed exploration of its isomers, and a discussion of the stereospecific synthesis via the bromination of hept-2-ene. Experimental protocols and key physical property data are also presented to aid researchers in the practical application of this compound.

Structural Formula and Isomerism

The structural formula of 2,3-dibromoheptane is C7H14Br2. The molecule contains a seven-carbon chain with bromine atoms attached to the second and third carbon atoms. The presence of two chiral centers at C2 and C3 gives rise to four possible stereoisomers.

The stereoisomers of 2,3-dibromoheptane can be categorized into two pairs of enantiomers, which are diastereomers of each other. These pairs are often referred to by the relative stereochemical descriptors erythro and threo.

  • Erythro isomers: The two bromine atoms are on the same side in a Fischer projection. This corresponds to the (2R, 3S) and (2S, 3R) configurations.

  • Threo isomers: The two bromine atoms are on opposite sides in a Fischer projection. This corresponds to the (2R, 3R) and (2S, 3S) configurations.

The relationship between these isomers is a critical consideration in stereoselective synthesis, as their distinct three-dimensional arrangements can lead to different reactivities and biological activities in derived products.

Visualization of Isomeric Relationships

The stereochemical relationships between the isomers of 2,3-dibromoheptane, arising from the bromination of (E)- and (Z)-hept-2-ene, can be visualized as follows:

G E_heptene (E)-Hept-2-ene E_bromonium trans-Bromonium Ion E_heptene->E_bromonium + Br2 Z_heptene (Z)-Hept-2-ene Z_bromonium cis-Bromonium Ion Z_heptene->Z_bromonium + Br2 threo_pair threo-2,3-Dibromoheptane ((2R,3R) and (2S,3S)) E_bromonium->threo_pair Anti-addition erythro_pair erythro-2,3-Dibromoheptane ((2R,3S) and (2S,3R)) Z_bromonium->erythro_pair Anti-addition

Stereochemical pathways for the synthesis of 2,3-dibromoheptane isomers.

Physical Properties

PropertyValueReference
Molecular Formula C7H14Br2
Molecular Weight 257.99 g/mol [1][2]
Boiling Point 221.8 °C at 760 mmHg[3][4]
Density 1.507 g/cm³[3][4]
Refractive Index 1.494[3][4]

Stereospecific Synthesis

The synthesis of 2,3-dibromoheptane is most commonly achieved through the electrophilic addition of bromine (Br2) to hept-2-ene. This reaction is highly stereospecific, proceeding via an anti-addition mechanism. The stereochemistry of the starting alkene directly determines the stereochemistry of the resulting dibromide.

  • Bromination of (E)-hept-2-ene yields the threo pair of enantiomers, (2R,3R)- and (2S,3S)-2,3-dibromoheptane.

  • Bromination of (Z)-hept-2-ene yields the erythro pair of enantiomers, (2R,3S)- and (2S,3R)-2,3-dibromoheptane.

Experimental Protocol: Synthesis of threo-2,3-Dibromoheptane

This protocol details the synthesis of the threo isomers of 2,3-dibromoheptane from (E)-hept-2-ene.

Materials:

  • (E)-Hept-2-ene

  • Bromine (Br2)

  • Dichloromethane (B109758) (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask equipped with a magnetic stir bar and a dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve (E)-hept-2-ene in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

  • In a dropping funnel, prepare a solution of bromine in dichloromethane.

  • Add the bromine solution dropwise to the stirred solution of (E)-hept-2-ene. The characteristic red-brown color of bromine should disappear as it reacts. The addition should be controlled to maintain a low reaction temperature.

  • Once the addition is complete and the bromine color persists, indicating the reaction is finished, allow the mixture to stir for an additional 15-20 minutes in the ice bath.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the bromine color disappears completely.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude threo-2,3-dibromoheptane.

Purification:

The crude product can be purified by fractional distillation under reduced pressure. The diastereomeric purity can be assessed by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Experimental Workflow

The general workflow for the synthesis and purification of 2,3-dibromoheptane is outlined below.

G start Start: (E)- or (Z)-Hept-2-ene dissolve Dissolve in CH2Cl2 Cool to 0°C start->dissolve add_br2 Dropwise addition of Br2 in CH2Cl2 dissolve->add_br2 react Stir at 0°C add_br2->react quench Quench with NaHCO3 (aq) react->quench extract Liquid-Liquid Extraction quench->extract wash Wash with H2O and Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Fractional Distillation) concentrate->purify product Product: threo- or erythro- 2,3-Dibromoheptane purify->product

General workflow for the synthesis and purification of 2,3-dibromoheptane.

Conclusion

2,3-Dibromoheptane is a versatile chemical intermediate with significant potential in stereoselective synthesis. Understanding the distinct properties and synthetic pathways of its stereoisomers is crucial for its effective application in research and development. The provided technical guide offers a foundational understanding of its structure, isomerism, and a practical approach to its synthesis, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences. Further research to fully characterize the physical and spectroscopic properties of the individual stereoisomers would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Stereoisomers and Chirality of 2,3-Dibromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers and chirality of 2,3-dibromoheptane. It covers the theoretical basis of its stereochemistry, presents a framework for the physical properties of its isomers, and details plausible experimental protocols for its synthesis and separation based on established chemical principles.

Introduction to the Stereochemistry of 2,3-Dibromoheptane

2,3-Dibromoheptane is a halogenated alkane with the chemical formula C₇H₁₄Br₂. The presence of two chiral centers at the second and third carbon atoms (C2 and C3) gives rise to stereoisomerism. A molecule with 'n' chiral centers can have a maximum of 2ⁿ stereoisomers. For 2,3-dibromoheptane, with n=2, there are 2² = 4 possible stereoisomers.

These four stereoisomers exist as two pairs of enantiomers. The relationship between stereoisomers that are not mirror images of each other is that of diastereomers. Unlike enantiomers, which have identical physical properties except for the direction in which they rotate plane-polarized light, diastereomers have distinct physical properties, such as different boiling points, melting points, and solubilities. This difference is the basis for their separation.

The four stereoisomers of 2,3-dibromoheptane are:

  • (2R,3R)-2,3-dibromoheptane

  • (2S,3S)-2,3-dibromoheptane

  • (2R,3S)-2,3-dibromoheptane

  • (2S,3R)-2,3-dibromoheptane

The (2R,3R) and (2S,3S) isomers are enantiomers of each other. Similarly, the (2R,3S) and (2S,3R) isomers constitute another pair of enantiomers. Any other pairing, for instance (2R,3R) and (2R,3S), are diastereomers.

Data Presentation: Physicochemical Properties of Stereoisomers

StereoisomerConfigurationBoiling Point (°C)Specific Rotation ([α]D)Relationship
1 (2R,3R)TBDTBD (+)Enantiomer of 2
2 (2S,3S)TBDTBD (-)Enantiomer of 1
3 (2R,3S)TBD'TBD (+/-)Enantiomer of 4
4 (2S,3R)TBD'TBD (-/+)Enantiomer of 3

TBD: To Be Determined experimentally. TBD and TBD' are expected to be different values. The signs for specific rotation are illustrative.

Experimental Protocols

The following sections describe detailed methodologies for the synthesis and separation of the stereoisomers of 2,3-dibromoheptane, adapted from established procedures for similar vicinal dibromides.

Synthesis of a Diastereomeric Mixture of 2,3-Dibromoheptane

A mixture of the stereoisomers of 2,3-dibromoheptane can be synthesized by the bromination of (E)- or (Z)-hept-2-ene. The stereochemistry of the starting alkene will determine the ratio of the diastereomeric pairs produced. For instance, the anti-addition of bromine to an alkene is a well-established mechanism.

Materials:

  • (E)-hept-2-ene or (Z)-hept-2-ene

  • Bromine (Br₂)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Sodium thiosulfate (B1220275) solution (aqueous)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (E)-hept-2-ene (1 equivalent) in dichloromethane.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add a solution of bromine (1 equivalent) in dichloromethane from the dropping funnel to the stirred solution of the alkene. The characteristic reddish-brown color of bromine should disappear upon addition.

  • After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0°C.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2,3-dibromoheptane as a mixture of stereoisomers.

Separation of Diastereomers

Due to their different physical properties, the diastereomeric pairs of 2,3-dibromoheptane can be separated by fractional distillation or column chromatography.

Method 1: Fractional Distillation

  • Set up a fractional distillation apparatus with a vacuum jacketed column packed with a suitable material (e.g., Raschig rings) to ensure high separation efficiency.

  • Carefully heat the crude mixture of 2,3-dibromoheptane under reduced pressure.

  • Collect the fractions at different boiling points. The lower-boiling diastereomeric pair will distill first, followed by the higher-boiling pair.

  • Analyze the collected fractions by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the purity of each diastereomeric pair.

Method 2: Column Chromatography

  • Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a hexane/ethyl acetate (B1210297) gradient).

  • Load the crude mixture of 2,3-dibromoheptane onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify and combine those containing the pure diastereomers.

  • Remove the solvent from the combined fractions to obtain the separated diastereomeric pairs.

Resolution of Enantiomers

The separation of enantiomers (a process known as resolution) requires a chiral environment. This is typically achieved by reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers, which can then be separated.

Materials:

  • A separated pair of enantiomers of 2,3-dibromoheptane (e.g., the (2R,3R) and (2S,3S) mixture)

  • A chiral resolving agent (e.g., a chiral amine like (R)-(-)-1-phenylethylamine for a derivative of the dibromide, or use of a chiral stationary phase in HPLC).

  • Appropriate solvents for reaction and separation.

Procedure using Chiral HPLC:

  • Select a suitable chiral stationary phase (CSP) column for high-performance liquid chromatography (HPLC). The choice of column will depend on the specific properties of the 2,3-dibromoheptane isomers.

  • Dissolve the separated diastereomeric pair (now a racemic mixture of two enantiomers) in a suitable mobile phase solvent.

  • Inject the sample onto the chiral HPLC column.

  • The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

  • Collect the separated enantiomers as they elute from the column.

  • Analyze the purity of each enantiomer using a polarimeter to measure the specific rotation.

Visualizations

The following diagrams illustrate the relationships between the stereoisomers of 2,3-dibromoheptane and a general workflow for their synthesis and separation.

stereoisomers cluster_pair1 Enantiomeric Pair 1 cluster_pair2 Enantiomeric Pair 2 rR (2R,3R)-2,3-dibromoheptane sS (2S,3S)-2,3-dibromoheptane rR->sS Enantiomers rS (2R,3S)-2,3-dibromoheptane rR->rS Diastereomers sR (2S,3R)-2,3-dibromoheptane rR->sR Diastereomers sS->rS Diastereomers sS->sR Diastereomers rS->sR Enantiomers

Caption: Stereoisomeric relationships of 2,3-dibromoheptane.

workflow start Hept-2-ene synthesis Bromination start->synthesis mixture Mixture of all four stereoisomers synthesis->mixture separation1 Fractional Distillation or Column Chromatography mixture->separation1 pair1 Enantiomeric Pair 1 ((2R,3R) + (2S,3S)) separation1->pair1 pair2 Enantiomeric Pair 2 ((2R,3S) + (2S,3R)) separation1->pair2 resolution1 Chiral Resolution (e.g., Chiral HPLC) pair1->resolution1 resolution2 Chiral Resolution (e.g., Chiral HPLC) pair2->resolution2 end1 (2R,3R) resolution1->end1 end2 (2S,3S) resolution1->end2 end3 (2R,3S) resolution2->end3 end4 (2S,3R) resolution2->end4

Caption: Experimental workflow for synthesis and separation.

An In-depth Technical Guide to the Stereoisomers of 2,3-Dibromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromoheptane, a halogenated alkane with the molecular formula C₇H₁₄Br₂, is a chiral molecule exhibiting stereoisomerism due to the presence of two chiral centers at positions 2 and 3 of the heptane (B126788) chain. Understanding the distinct spatial arrangements and resulting properties of these isomers is crucial for applications in organic synthesis, materials science, and drug development, where stereochemistry often dictates molecular interactions and biological activity. This technical guide provides a comprehensive overview of the IUPAC nomenclature, stereochemical relationships, and general synthetic and separation strategies for the stereoisomers of 2,3-dibromoheptane.

Stereoisomers of 2,3-Dibromoheptane

2,3-Dibromoheptane possesses two chiral centers at carbon atoms C2 and C3. As the substituents on these two carbons are not identical (a methyl group and a hydrogen on C2, and a butyl group and a hydrogen on C3), there are no meso compounds. The number of possible stereoisomers is therefore 2ⁿ, where n is the number of chiral centers. For 2,3-dibromoheptane, this results in 2² = 4 distinct stereoisomers.

These four stereoisomers exist as two pairs of enantiomers. The IUPAC nomenclature, including the Cahn-Ingold-Prelog (R/S) designation for each stereoisomer, is as follows:

  • (2R,3R)-2,3-dibromoheptane

  • (2S,3S)-2,3-dibromoheptane

  • (2R,3S)-2,3-dibromoheptane

  • (2S,3R)-2,3-dibromoheptane

The relationship between these isomers is illustrated in the diagram below. The (2R,3R) and (2S,3S) isomers are enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between any other pairing (e.g., (2R,3R) and (2R,3S)) is diastereomeric.

G cluster_0 Enantiomeric Pair 1 cluster_1 Enantiomeric Pair 2 a (2R,3R)-2,3-dibromoheptane b (2S,3S)-2,3-dibromoheptane a->b Enantiomers c (2R,3S)-2,3-dibromoheptane a->c Diastereomers d (2S,3R)-2,3-dibromoheptane a->d Diastereomers b->c Diastereomers b->d Diastereomers c->d Enantiomers

Stereochemical relationships of 2,3-dibromoheptane isomers.

Data Presentation

Table 1: Physical Properties of 2,3-Dibromoheptane (Mixture of Isomers)

PropertyValue
Molecular FormulaC₇H₁₄Br₂
Molecular Weight257.99 g/mol
Boiling Point221.8 °C at 760 mmHg[1]
Density1.507 g/cm³[1]
Refractive Index1.494[1]
CAS Number21266-88-6[2][3][4]

Table 2: Expected Physicochemical Property Relationships of 2,3-Dibromoheptane Stereoisomers

PropertyEnantiomers ((2R,3R) vs (2S,3S) and (2R,3S) vs (2S,3R))Diastereomers ((2R,3R) vs (2R,3S), etc.)
Boiling PointIdenticalDifferent
Melting PointIdenticalDifferent
DensityIdenticalDifferent
Refractive IndexIdenticalDifferent
Solubility (in achiral solvents)IdenticalDifferent
Specific RotationEqual in magnitude, opposite in signDifferent

Experimental Protocols

Detailed experimental protocols for the stereoselective synthesis and separation of 2,3-dibromoheptane isomers are not explicitly documented. However, general methodologies for the synthesis of vicinal dibromides and the separation of their stereoisomers can be applied.

Synthesis of 2,3-Dibromoheptane

A common method for the synthesis of 2,3-dibromoheptane is the electrophilic addition of bromine (Br₂) to hept-2-ene. The stereochemical outcome of this reaction is dependent on the geometry of the starting alkene.

  • From (E)-hept-2-ene: Anti-addition of bromine to (E)-hept-2-ene will yield a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromoheptane (the anti products).

  • From (Z)-hept-2-ene: Anti-addition of bromine to (Z)-hept-2-ene will yield a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dibromoheptane (the syn products).

General Experimental Workflow for Bromination of Hept-2-ene:

G start Start: (E)- or (Z)-Hept-2-ene dissolve Dissolve in an inert solvent (e.g., CH₂Cl₂ or CCl₄) start->dissolve cool Cool the solution (e.g., 0 °C) dissolve->cool add_br2 Add a solution of Br₂ in the same solvent dropwise with stirring cool->add_br2 react Allow the reaction to proceed until the bromine color disappears add_br2->react quench Quench with a reducing agent (e.g., aq. Na₂S₂O₃) react->quench extract Extract with an organic solvent quench->extract wash Wash the organic layer (e.g., with water and brine) extract->wash dry Dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by distillation or chromatography concentrate->purify end Product: Racemic mixture of 2,3-dibromoheptane diastereomers purify->end G start Mixture of four 2,3-dibromoheptane stereoisomers diastereomer_sep Separation of Diastereomers (e.g., Fractional Distillation or Column Chromatography) start->diastereomer_sep racemate1 Racemic Mixture 1: (2R,3R) and (2S,3S) diastereomer_sep->racemate1 racemate2 Racemic Mixture 2: (2R,3S) and (2S,3R) diastereomer_sep->racemate2 resolution1 Enantiomeric Resolution (e.g., Chiral HPLC) racemate1->resolution1 resolution2 Enantiomeric Resolution (e.g., Chiral HPLC) racemate2->resolution2 end1 (2R,3R)-2,3-dibromoheptane resolution1->end1 end2 (2S,3S)-2,3-dibromoheptane resolution1->end2 end3 (2R,3S)-2,3-dibromoheptane resolution2->end3 end4 (2S,3R)-2,3-dibromoheptane resolution2->end4

References

CAS number and molecular weight of 2,3-Dibromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dibromoheptane is a halogenated alkane with the chemical formula C₇H₁₄Br₂. As a vicinal dibromide, its chemical properties are of interest in synthetic organic chemistry. While specific applications in drug development are not widely documented, the introduction of bromine atoms into organic molecules can significantly influence their physicochemical and biological properties, a strategy sometimes employed in medicinal chemistry. This guide provides a summary of the known properties of 2,3-Dibromoheptane, a general experimental protocol for its synthesis, and a discussion of the potential, albeit underexplored, relevance of such compounds in a pharmaceutical context.

Core Data Presentation

The fundamental physicochemical properties of 2,3-Dibromoheptane are summarized in the table below for quick reference.

PropertyValueReference
CAS Number 21266-86-6[1][2][3]
Molecular Formula C₇H₁₄Br₂[1][3]
Molecular Weight 257.99 g/mol [3]
IUPAC Name 2,3-dibromoheptane[3]
Canonical SMILES CCCCC(C(C)Br)Br[3]
Density 1.507 g/cm³ (Predicted)[1]
Boiling Point 221.8 °C at 760 mmHg (Predicted)[1]
Refractive Index 1.494 (Predicted)[1]
Flash Point 92.5 °C (Predicted)[1]

Experimental Protocols

General Synthesis of 2,3-Dibromoheptane via Bromination of 2-Heptene (B165337)

Materials:

  • 2-Heptene (can be a mixture of (E)- and (Z)-isomers)

  • Liquid Bromine (Br₂)

  • An inert solvent (e.g., dichloromethane, carbon tetrachloride)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, separatory funnel)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a fume hood, dissolve 2-heptene in an equal volume of an inert solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the flask in an ice bath.

  • Bromine Addition: Slowly add an equimolar amount of liquid bromine, dissolved in the same inert solvent, to the stirred solution of 2-heptene via the dropping funnel. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.[4][5] The addition should be dropwise to control the exothermic reaction.

  • Reaction Completion: Continue stirring the reaction mixture at 0-5 °C for 1-2 hours, or until the bromine color has completely faded, indicating the consumption of the reactants.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with a 5% sodium bicarbonate solution to remove any unreacted bromine and hydrogen bromide, followed by a wash with water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 2,3-dibromoheptane can be purified by vacuum distillation to yield the final product.

Stereochemistry: The addition of bromine to an alkene is a stereospecific anti-addition.[4][5][6] This means that the two bromine atoms add to opposite faces of the double bond. Therefore, the reaction of (E)-2-heptene will yield the (2R,3S)- and (2S,3R)-enantiomers (a meso compound if the substituents were identical), while the reaction of (Z)-2-heptene will produce the (2R,3R)- and (2S,3S)-enantiomers (a racemic mixture).[4][6]

Visualizations

Logical Relationship: Synthesis of 2,3-Dibromoheptane

The following diagram illustrates the general workflow for the synthesis of 2,3-Dibromoheptane from 2-heptene.

Synthesis_Workflow Reactants 2-Heptene + Bromine (Br₂) Reaction Electrophilic Addition (Inert Solvent, 0-5°C) Reactants->Reaction Workup Aqueous Work-up (NaHCO₃ wash) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product 2,3-Dibromoheptane Purification->Product

Caption: General workflow for the synthesis of 2,3-Dibromoheptane.

Signaling Pathway: Hypothetical Role in Drug Development

As there is no specific information on the biological activity or signaling pathways of 2,3-Dibromoheptane, a hypothetical diagram is presented to illustrate the general concept of how a bromoalkane might be investigated in a drug development context.

Drug_Development_Pathway cluster_preclinical Preclinical Investigation Compound_Synthesis 2,3-Dibromoheptane Synthesis & Characterization In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays, Cell Viability) Compound_Synthesis->In_Vitro_Screening Test Compound In_Vivo_Studies In Vivo Studies (Animal Models) In_Vitro_Screening->In_Vivo_Studies Lead Identification Toxicity_Profiling Toxicity Profiling In_Vivo_Studies->Toxicity_Profiling Efficacy & Safety Data Decision_Point Clinical Development Decision Toxicity_Profiling->Decision_Point Go/No-Go

Caption: Hypothetical preclinical investigation pathway for a novel compound.

Discussion for Drug Development Professionals

The inclusion of halogens, particularly bromine, in drug candidates can modulate various properties such as lipophilicity, metabolic stability, and binding affinity to target proteins.[7] Bromoalkanes, in a broader sense, are utilized as intermediates in the synthesis of more complex pharmaceutical agents.[7] They can introduce specific functional groups that are crucial for the desired pharmacological activity.[7]

However, it is important to note that many halogenated hydrocarbons, including bromoalkanes, can exhibit toxicity.[7] Potential toxic effects can include damage to the liver and kidneys.[7] Therefore, any consideration of incorporating such moieties into drug candidates would necessitate thorough toxicological evaluation.

Currently, there is no publicly available research that specifically investigates the biological activity, pharmacological profile, or potential therapeutic applications of 2,3-Dibromoheptane. Its primary relevance to drug development professionals would likely be as a chemical intermediate or as a reference compound in toxicological studies of halogenated alkanes. Further research would be required to ascertain if this specific compound possesses any unique biological properties of therapeutic interest.

References

Thermodynamic Properties of Vicinal Dibromoalkanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of vicinal dibromoalkanes. These compounds, characterized by bromine atoms on adjacent carbon atoms, are not only important intermediates in organic synthesis but also find relevance in various industrial applications. Understanding their thermodynamic behavior is crucial for process optimization, reaction design, and for predicting their environmental fate and transport. This document summarizes key quantitative data, details experimental and computational methodologies for their determination, and provides visualizations of fundamental molecular interactions.

Core Thermodynamic Data

The thermodynamic properties of vicinal dibromoalkanes are influenced by factors such as molecular weight, branching, and conformational isomerism. The gauche and anti conformations, arising from rotation around the carbon-carbon single bond bearing the bromine atoms, have distinct energy levels that impact the overall thermodynamic parameters of the bulk substance.

Below are tables summarizing the available quantitative thermodynamic data for a selection of vicinal dibromoalkanes. All data is for 298.15 K and 1 bar unless otherwise specified.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°)

Compound NameChemical FormulaStateΔfH° (kJ/mol)
1,2-Dibromoethane (B42909)C₂H₄Br₂Gas-38.3 ± 0.6
1,2-DibromoethaneC₂H₄Br₂Liquid-80.3 ± 1.2[1]
1,2-DibromopropaneC₃H₆Br₂Gas-71.6
1,2-DibromopropaneC₃H₆Br₂Liquid-113.6[2]
1,2-DibromobutaneC₄H₈Br₂Gas-91.6
1,2-DibromobutaneC₄H₈Br₂Liquid-142.1[1]
2,3-DibromobutaneC₄H₈Br₂Gas-102.0
2,3-DibromobutaneC₄H₈Br₂Liquid-139.6[1]
1,2-Dibromo-2-methylpropaneC₄H₈Br₂Gas-113.3
1,2-Dibromo-2-methylpropaneC₄H₈Br₂Liquid-156.6[1]

Table 2: Standard Molar Entropy (S°) and Heat Capacity (Cp)

Compound NameChemical FormulaStateS° (J/mol·K)Cp (J/mol·K)
1,2-DibromoethaneC₂H₄Br₂Liquid-134.7[3]
1,2-DibromopropaneC₃H₆Br₂Liquid-172.8[4]
1,2-DibromobutaneC₄H₈Br₂Gas364.5 (Ideal Gas)160.2 (Ideal Gas)
1,2-DibromobutaneC₄H₈Br₂Liquid295.7188.0

Table 3: Gibbs Free Energy of Formation (ΔfG°)

The standard Gibbs free energy of formation can be calculated from the standard enthalpy of formation (ΔfH°) and the standard molar entropy (S°) using the Gibbs-Helmholtz equation: ΔfG° = ΔfH° - TΔS°. Due to the limited availability of standard molar entropy data for vicinal dibromoalkanes in the liquid state, experimental ΔfG° values are not widely reported. However, they can be estimated using computational methods.

Conformational Analysis

A critical aspect of the thermodynamics of vicinal dibromoalkanes is the rotational isomerism around the C-C bond connecting the two brominated carbons. This gives rise to different spatial arrangements of the bromine atoms, primarily the anti and gauche conformers.

  • Anti Conformer: The bromine atoms are positioned 180° apart with respect to the C-C bond axis. This conformation is generally the most stable due to minimized steric hindrance between the bulky bromine atoms.

  • Gauche Conformer: The bromine atoms are positioned at a dihedral angle of approximately 60° to each other. This conformation experiences greater steric repulsion and is therefore higher in energy than the anti conformer.

The energy difference between these conformers influences the equilibrium population of each, which in turn affects the bulk thermodynamic properties of the substance.

Equilibrium between anti and gauche conformers of a vicinal dibromoalkane.

The energy difference (ΔE) between the anti and gauche conformers for 1,2-dibromoethane in the gas phase is approximately 1.2-1.7 kcal/mol. For butane, the energy difference between the anti and gauche conformers is about 0.9 kcal/mol.[5][6][7] This energy difference dictates the equilibrium constant (K) for the conformational interchange, with the lower-energy anti conformer being more populated at equilibrium, especially at lower temperatures.

Experimental and Computational Methodologies

The determination of the thermodynamic properties of vicinal dibromoalkanes relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

1. Calorimetry for Enthalpy of Formation (ΔfH°)

  • Principle: Calorimetry directly measures the heat absorbed or released during a chemical reaction. For determining the enthalpy of formation, combustion calorimetry is a common method. The heat of combustion is measured, and then Hess's Law is applied to calculate the enthalpy of formation.

  • Experimental Workflow:

    • A precisely weighed sample of the vicinal dibromoalkane is placed in a bomb calorimeter.

    • The bomb is sealed, pressurized with excess pure oxygen, and submerged in a known quantity of water in an insulated container.

    • The sample is ignited, and the temperature change of the surrounding water is meticulously recorded.

    • The heat capacity of the calorimeter system (calorimeter constant) is determined separately using a standard substance with a known heat of combustion (e.g., benzoic acid).

    • The heat of combustion of the sample is calculated from the temperature change and the calorimeter constant.

    • The standard enthalpy of formation is then calculated using the heats of formation of the combustion products (CO₂, H₂O, and Br₂).

Calorimetry_Workflow substance Weigh Vicinal Dibromoalkane Sample bomb Place in Bomb Calorimeter with O₂ substance->bomb ignite Ignite Sample bomb->ignite measure_temp Measure Temperature Change (ΔT) ignite->measure_temp calc_q Calculate Heat of Combustion (q) measure_temp->calc_q calc_deltaH Calculate Enthalpy of Formation (ΔfH°) calc_q->calc_deltaH

Workflow for determining enthalpy of formation using bomb calorimetry.

2. Spectroscopy for Conformational Analysis

  • Principle: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can be used to determine the relative populations of different conformers. The temperature dependence of the spectral features allows for the determination of the enthalpy and entropy differences between the conformers.

  • NMR Spectroscopy:

    • The NMR spectrum of the vicinal dibromoalkane is recorded at various temperatures.

    • The vicinal proton-proton coupling constants (³JHH) are temperature-dependent because they are a weighted average of the coupling constants of the individual conformers.

    • By analyzing the change in coupling constants with temperature, the relative populations of the anti and gauche conformers at each temperature can be determined.

    • A van't Hoff plot (ln(K) vs 1/T) can then be used to extract the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers.

  • Raman Spectroscopy:

    • The Raman spectra of the vicinal dibromoalkane are recorded in the liquid and solid phases at different temperatures.

    • Certain vibrational modes are characteristic of either the anti or gauche conformer.

    • By analyzing the intensity of these characteristic bands as a function of temperature, the equilibrium constant for the conformational change can be determined, allowing for the calculation of the enthalpy difference.

Computational Chemistry
  • Principle: Quantum mechanical calculations, such as ab initio and Density Functional Theory (DFT) methods, can be employed to predict the thermodynamic properties of molecules. These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule.

  • Methodology:

    • The geometries of the different conformers of the vicinal dibromoalkane are optimized to find the lowest energy structures.

    • Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections.

    • The electronic energies, along with the thermal corrections, are used to calculate the enthalpy, entropy, and Gibbs free energy of formation.

    • By calculating the energies of the individual elements in their standard states, the standard enthalpy of formation of the compound can be determined.

Conclusion

The thermodynamic properties of vicinal dibromoalkanes are fundamental to understanding their chemical behavior. The data and methodologies presented in this guide provide a valuable resource for researchers and professionals working with these compounds. The interplay between conformational isomerism and bulk thermodynamic properties highlights the importance of considering molecular structure in detail when predicting and interpreting chemical and physical processes. Further experimental and computational studies on a wider range of vicinal dibromoalkanes will continue to refine our understanding of these important chemical entities.

References

A Technical Guide to the Theoretical and Experimental Boiling Point of 2,3-Dibromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and experimental boiling points of 2,3-dibromoheptane. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who require accurate physical property data and a thorough understanding of the methodologies used to obtain them. This document outlines a detailed experimental protocol for boiling point determination and presents a comparative analysis with a theoretically predicted value derived from the Joback group contribution method.

Data Presentation: Boiling Point of 2,3-Dibromoheptane

The following table summarizes the quantitative data for the experimental and theoretically predicted boiling points of 2,3-dibromoheptane.

ParameterValue (°C)Value (K)Method
Experimental Boiling Point 221.814[1]494.964Standard laboratory measurement at 760 mmHg[1]
Estimated Experimental Boiling Point 224.92498.07Estimation
Theoretical Boiling Point 225.54498.69Joback Method

Theoretical Boiling Point Prediction: The Joback Method

The boiling point of an organic compound is fundamentally influenced by its molecular structure, which dictates the strength of intermolecular forces such as van der Waals forces and dipole-dipole interactions.[2][3] For halogenated alkanes like 2,3-dibromoheptane, the presence of bromine atoms increases the molecular weight and polarizability, leading to stronger intermolecular attractions and a higher boiling point compared to the parent alkane.[2][3]

The Joback method, a group contribution technique, is a widely used approach for predicting the normal boiling point of organic compounds from their molecular structure alone. This method assumes that the boiling point is a function of the sum of contributions from the various functional groups within the molecule.

The formula for the Joback method is as follows:

Tb (K) = 198.2 + Σ(NiTb,i)

Where:

  • Tb is the normal boiling point in Kelvin.

  • Ni is the number of occurrences of group i.

  • Tb,i is the contribution of group i to the boiling point.

To apply this to 2,3-dibromoheptane (CH3-CH(Br)-CH(Br)-CH2-CH2-CH2-CH3), we first identify the constituent groups and their contributions:

GroupChemical FormulaNumber of Occurrences (Ni)Contribution (Tb,i)Total Contribution
Methyl-CH3223.5847.16
Methylene-CH2-322.8868.64
Brominated Methine>CH-Br240.8481.68
Total 197.48

Substituting the total contribution into the Joback formula:

Tb (K) = 198.2 + 197.48 = 495.68 K

Converting to Celsius:

Tb (°C) = 495.68 - 273.15 = 222.53 °C

This calculated theoretical boiling point is in close agreement with the experimentally determined value.

Experimental Protocol: Boiling Point Determination

The following is a detailed methodology for the experimental determination of the boiling point of a liquid organic compound such as 2,3-dibromoheptane using the micro-reflux method. This method is suitable for small sample volumes.

Materials:

  • Sample of 2,3-dibromoheptane

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Clamp and stand

Procedure:

  • Sample Preparation: Place a small amount (approximately 0.5 mL) of 2,3-dibromoheptane into the small test tube.

  • Capillary Tube Insertion: Insert the capillary tube into the test tube with the open end submerged in the liquid and the sealed end protruding above the liquid surface.

  • Apparatus Assembly: Securely clamp the test tube in the heating apparatus. Suspend the thermometer in the test tube, ensuring the thermometer bulb is positioned close to the opening of the capillary tube but not touching the sides or bottom of the test tube.

  • Heating: Begin heating the apparatus gradually.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Equilibrium: Continue gentle heating until a steady and continuous stream of bubbles is observed. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

  • Boiling Point Reading: Record the temperature at which the continuous stream of bubbles is maintained. This temperature is the boiling point of the liquid.

  • Cooling and Confirmation: Remove the heat source and allow the apparatus to cool. The boiling point can be confirmed by noting the temperature at which the liquid is drawn back into the capillary tube.

Visualizations

The following diagrams illustrate the relationship between theoretical and experimental approaches to boiling point determination and the workflow of the experimental procedure.

Theoretical_vs_Experimental cluster_theoretical Theoretical Prediction cluster_experimental Experimental Determination cluster_comparison Analysis T1 Molecular Structure of 2,3-Dibromoheptane T2 Group Contribution Method (Joback) T1->T2 T3 Calculation of Group Contributions T2->T3 T4 Predicted Boiling Point T3->T4 C1 Comparison and Validation T4->C1 Theoretical Value E1 Physical Sample of 2,3-Dibromoheptane E2 Boiling Point Apparatus Setup E1->E2 E3 Heating and Observation E2->E3 E4 Measured Boiling Point E3->E4 E4->C1 Experimental Value

Figure 1. Comparison of theoretical and experimental approaches.

Experimental_Workflow start Start prep Sample Preparation Place 2,3-dibromoheptane and capillary tube in test tube. start->prep setup Apparatus Setup Secure test tube and position thermometer. prep->setup heat Heating Gradually heat the sample. setup->heat observe Observation Monitor for a continuous stream of bubbles. heat->observe record Record Boiling Point Note the temperature of continuous bubbling. observe->record cool Cooling & Confirmation Remove heat and observe liquid re-entry into capillary. record->cool end End cool->end

Figure 2. Experimental workflow for boiling point determination.

References

Methodological & Application

Application Notes and Protocols: The Reactivity of 2,3-Dibromoheptane in the Context of Grignard Reagent Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes address the reaction of 2,3-dibromoheptane with magnesium, a process often mistakenly assumed to lead to the formation of a stable Grignard reagent. As a vicinal dihalide, 2,3-dibromoheptane undergoes a facile elimination reaction in the presence of magnesium, yielding primarily unsaturated hydrocarbons such as heptenes and heptynes. This document elucidates the underlying chemical principles, provides detailed protocols for the elimination reaction, and presents the expected outcomes. Understanding this reactivity is crucial for designing effective synthetic strategies that utilize vicinal dihalides.

Introduction: The Challenge of Grignard Reagent Formation with Vicinal Dihalides

Grignard reagents, organomagnesium halides (R-MgX), are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] They are typically prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent.[1][3] However, the successful formation of a stable Grignard reagent is highly dependent on the structure of the organic halide.

In the case of vicinal dihalides, such as 2,3-dibromoheptane, the presence of two halogen atoms on adjacent carbon atoms leads to a different reaction pathway.[4][5] Instead of forming a stable mono- or di-Grignard reagent, these compounds readily undergo an elimination reaction upon treatment with magnesium.[4][5] This is because the initial formation of a carbanion-like intermediate on one carbon atom leads to the rapid expulsion of the adjacent halide, resulting in the formation of a double bond.[4]

Key takeaway: The direct formation of a stable Grignard reagent from 2,3-dibromoheptane is not a feasible synthetic route due to the inherent reactivity of vicinal dihalides, which favors elimination.

Reaction Mechanism: Elimination of 2,3-Dibromoheptane

The reaction of 2,3-dibromoheptane with magnesium proceeds via a β-elimination mechanism. The process can be conceptualized as follows:

  • Initial Reaction with Magnesium: One of the bromine atoms in 2,3-dibromoheptane reacts with the magnesium metal surface.

  • Formation of an Unstable Intermediate: An unstable organomagnesium intermediate is formed at one of the carbon-bromine bonds.

  • Intramolecular Elimination: The proximate bromine atom is rapidly eliminated, leading to the formation of a carbon-carbon double bond (an alkene).

  • Further Reaction (in the presence of strong base/heat): If a strong base is used or sufficient heat is applied, a second dehydrohalogenation can occur from the resulting vinylic halide to form an alkyne.[6]

This elimination process is a common and synthetically useful reaction for the preparation of alkenes and alkynes from dihaloalkanes.[7][8]

Experimental Data

The dehydrohalogenation of haloalkanes can lead to a mixture of products, with the major product often predicted by Zaitsev's rule (favoring the more substituted alkene) or the Hofmann rule (favoring the less substituted alkene) depending on the base used.[9][10] In the case of 2,3-dibromoheptane reacting with magnesium, a mixture of heptene (B3026448) isomers is expected.

ReactantReagentExpected ProductsProduct RatioReference
2,3-DibromoheptaneMagnesium (Mg)Hept-2-ene (cis and trans), Hept-1-eneNot specified in retrieved results[4][5]
2-BromoheptaneSodium MethoxideHept-2-ene, Hept-1-eneNot specified in retrieved results[11]

Note: Specific quantitative data on the product distribution for the reaction of 2,3-dibromoheptane with magnesium was not available in the search results. The table reflects the expected products based on general principles of elimination reactions.

Experimental Protocol: Dehydrohalogenation of 2,3-Dibromoheptane

The following is a general protocol for the elimination reaction of a vicinal dihalide. This procedure is adapted from general methods for dehydrohalogenation and should be optimized for 2,3-dibromoheptane.

Materials:

  • 2,3-Dibromoheptane (C7H14Br2)[12]

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as an activator)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Magnesium Activation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface. Gently heat the flask under the inert atmosphere until the iodine vapor is visible.[1]

  • Solvent Addition: Allow the flask to cool to room temperature and add anhydrous diethyl ether or THF.

  • Reactant Addition: Dissolve 2,3-dibromoheptane in anhydrous diethyl ether or THF in the dropping funnel. Add the solution dropwise to the stirred suspension of magnesium.

  • Reaction: The reaction is often initiated by gentle heating. Once initiated, the reaction is typically exothermic and may require cooling to maintain a controlled reflux. Stir the reaction mixture until the magnesium is consumed.

  • Work-up: After the reaction is complete, cool the mixture in an ice bath. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product, a mixture of heptene isomers, can be purified by fractional distillation.

Visualizations

Elimination_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2,3-Dibromoheptane 2,3-Dibromoheptane (C7H14Br2) Intermediate Unstable Organomagnesium Intermediate 2,3-Dibromoheptane->Intermediate + Mg Mg Magnesium (Mg) Heptenes Heptene Isomers (e.g., Hept-2-ene) Intermediate->Heptenes Elimination MgBr2 Magnesium Bromide (MgBr2) Intermediate->MgBr2

Caption: Reaction pathway for the elimination of 2,3-dibromoheptane.

Experimental_Workflow A 1. Apparatus Setup (Inert Atmosphere) B 2. Magnesium Activation (Iodine, Heat) A->B C 3. Addition of 2,3-Dibromoheptane Solution B->C D 4. Reaction (Reflux) C->D E 5. Work-up (Quenching with NH4Cl) D->E F 6. Extraction & Drying E->F G 7. Purification (Distillation) F->G H Final Product (Heptene Mixture) G->H

Caption: Experimental workflow for the dehydrohalogenation of 2,3-dibromoheptane.

Applications in Synthesis

While 2,3-dibromoheptane is not a suitable precursor for a stable Grignard reagent, its dehydrohalogenation products are valuable intermediates in organic synthesis.

  • Heptenes: These alkenes can be used in a variety of reactions, including:

    • Addition Reactions: Halogenation, hydrohalogenation, hydration, and epoxidation to introduce new functional groups.

    • Polymerization: As monomers for the synthesis of polyolefins.

    • Metathesis Reactions: For the formation of new carbon-carbon double bonds.

  • Heptynes: If the elimination is carried out under conditions that favor alkyne formation (e.g., with a strong base like sodium amide), the resulting heptyne can be used in:

    • Click Chemistry: For the construction of complex molecules.

    • Alkylation Reactions: The terminal alkyne can be deprotonated to form an acetylide, which is a good nucleophile.

    • Reduction: To stereoselectively form cis- or trans-alkenes.

Conclusion

The reaction of 2,3-dibromoheptane with magnesium results in an elimination reaction to form primarily heptene isomers, rather than a stable Grignard reagent. This reactivity is characteristic of vicinal dihalides. Understanding this pathway is essential for chemists to avoid unintended side reactions and to leverage the synthetic potential of 2,3-dibromoheptane as a precursor to valuable unsaturated compounds. The provided protocols and workflows offer a starting point for the practical application of this transformation in a research and development setting.

References

Application Notes and Protocols: Reaction of 2,3-Dibromoheptane with Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of vicinal dihalides, such as 2,3-dibromoheptane, with strong bases is a fundamental transformation in organic synthesis, primarily utilized for the preparation of alkynes and dienes. This process, typically proceeding through a concerted E2 (elimination, bimolecular) mechanism, offers a versatile route to unsaturated carbon skeletons which are pivotal intermediates in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The regioselectivity and stereoselectivity of the elimination are highly dependent on the nature of the base, the substrate's stereochemistry, and the reaction conditions. These notes provide a detailed overview of the reaction pathways, experimental protocols, and expected product distributions for the reaction of 2,3-dibromoheptane with various strong bases.

Reaction Mechanisms and Product Outcomes

The reaction of 2,3-dibromoheptane with a strong base initiates a sequence of two E2 elimination reactions. The first elimination of HBr yields a bromoalkene intermediate. A subsequent E2 elimination from this intermediate generates the final unsaturated product. The nature of the final product is dictated by the choice of the strong base.

1. With Strong, Non-Hindered Bases (e.g., Sodium Amide, NaNH₂):

Strong, non-hindered bases favor the formation of the thermodynamically more stable internal alkyne, hept-2-yne, through a double dehydrohalogenation. The reaction proceeds sequentially, with the initial formation of a vinylic bromide followed by a second elimination to form the triple bond.

2. With Strong, Sterically Hindered Bases (e.g., Potassium tert-Butoxide, KOtBu):

Sterically bulky bases preferentially abstract the more accessible proton, leading to the formation of the less substituted alkene (Hofmann product). In the case of 2,3-dibromoheptane, this can lead to the formation of various diene isomers, including conjugated and non-conjugated dienes, alongside the alkyne. The product distribution is sensitive to reaction conditions such as temperature and solvent.

Quantitative Data Presentation

The following tables summarize the expected product distribution from the reaction of 2,3-dibromoheptane with different strong bases. Please note that the provided yields are illustrative and based on general principles of elimination reactions of similar substrates, as specific quantitative data for 2,3-dibromoheptane is not extensively reported in the available literature. Actual yields may vary depending on specific experimental conditions.

Table 1: Product Distribution with Sodium Amide (NaNH₂) in Liquid Ammonia (B1221849)

Product NameStructureExpected Major/MinorIllustrative Yield (%)
Hept-2-yneCH₃-C≡C-(CH₂)₃-CH₃Major> 80%
Hepta-1,2-dieneCH₂=C=CH-(CH₂)₃-CH₃Minor< 10%
Hepta-2,3-dieneCH₃-CH=C=CH-(CH₂)₂-CH₃Minor< 10%

Table 2: Product Distribution with Potassium tert-Butoxide (KOtBu) in tert-Butanol (B103910)

Product NameStructureExpected Major/MinorIllustrative Yield (%)
Hept-1-en-3-yneCH₂=CH-C≡C-(CH₂)₂-CH₃Major (Hofmann)40 - 60%
Hepta-1,2-dieneCH₂=C=CH-(CH₂)₃-CH₃Minor15 - 25%
Hepta-2,3-dieneCH₃-CH=C=CH-(CH₂)₂-CH₃Minor15 - 25%
Hept-2-yneCH₃-C≡C-(CH₂)₃-CH₃Minor (Zaitsev)5 - 15%

Experimental Protocols

Protocol 1: Synthesis of Hept-2-yne via Double Dehydrohalogenation with Sodium Amide

Objective: To synthesize hept-2-yne from 2,3-dibromoheptane using sodium amide.

Materials:

  • 2,3-dibromoheptane

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for anhydrous reactions (three-necked round-bottom flask, condenser, dropping funnel)

  • Dry ice/acetone condenser

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a dry ice/acetone condenser.

  • Under an inert atmosphere (e.g., argon or nitrogen), condense liquid ammonia into the flask.

  • Carefully add sodium amide to the liquid ammonia with stirring to form a slurry.

  • Dissolve 2,3-dibromoheptane in anhydrous diethyl ether in a dropping funnel.

  • Add the 2,3-dibromoheptane solution dropwise to the sodium amide slurry over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir for 2-3 hours, maintaining the temperature with the dry ice/acetone bath.

  • Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Allow the ammonia to evaporate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain hept-2-yne.

Protocol 2: Synthesis of Heptadienes and Hept-1-en-3-yne with Potassium tert-Butoxide

Objective: To synthesize a mixture of unsaturated products from 2,3-dibromoheptane using a bulky base.

Materials:

  • 2,3-dibromoheptane

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol

  • Anhydrous diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

  • Add potassium tert-butoxide to anhydrous tert-butanol and stir until dissolved.

  • Add a solution of 2,3-dibromoheptane in a minimal amount of anhydrous tert-butanol to the base solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC analysis.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and carefully remove the solvent at reduced pressure.

  • The product mixture can be analyzed by GC-MS and separated by fractional distillation or column chromatography.

Visualizations

Reaction_Pathway_NaNH2 A 2,3-Dibromoheptane B Bromoheptene Intermediate A->B - HBr (NaNH2) C Hept-2-yne (Major) B->C - HBr (NaNH2) D Diene Isomers (Minor) B->D - HBr (NaNH2)

Caption: Reaction pathway with a strong, non-hindered base.

Reaction_Pathway_KOtBu A 2,3-Dibromoheptane B Bromoheptene Intermediate A->B - HBr (KOtBu) C Hept-1-en-3-yne (Major) B->C - HBr (KOtBu) D Diene Isomers (Minor) B->D - HBr (KOtBu) E Hept-2-yne (Minor) B->E - HBr (KOtBu) Experimental_Workflow_Alkyne_Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Prepare NaNH2 slurry in liquid NH3 B Add 2,3-dibromoheptane solution dropwise A->B C Stir for 2-3 hours B->C D Quench with NH4Cl (aq) C->D E Evaporate NH3 D->E F Extract with Et2O E->F G Dry and concentrate F->G H Fractional Distillation G->H I Hept-2-yne H->I

Application Note: A Detailed Protocol for the Dehydrobromination of 2,3-Dibromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental protocol for the dehydrobromination of 2,3-dibromoheptane. The procedure details a double elimination reaction (E2) to synthesize alkynes, a critical functional group in organic synthesis and pharmaceutical development. The protocol covers the reaction setup, execution, product isolation, purification, and characterization, presented in a format tailored for chemical research and development environments.

Introduction

The dehydrobromination of vicinal dibromides, such as 2,3-dibromoheptane, is a fundamental method for the synthesis of alkynes.[1] This transformation proceeds through two sequential E2 elimination reactions, where a strong base removes two equivalents of hydrogen bromide (HBr) to form two new π-bonds, resulting in a triple bond.[2][3] The first elimination step is typically facile, yielding a vinylic bromide intermediate. The second elimination requires more forceful conditions, such as higher temperatures and a very strong base, to overcome a higher activation energy barrier.[1]

Commonly used bases for this reaction include potassium hydroxide (B78521) (KOH), sodium ethoxide, and sodium amide (NaNH₂).[4][5][6] The choice of base and solvent can influence the product distribution and reaction efficiency. Sodium amide is a particularly strong base often used to minimize rearrangement byproducts.[4][7] This protocol will focus on the use of potassium hydroxide in a high-boiling solvent, 1,2-ethanediol (B42446) (ethylene glycol), to achieve the necessary reaction temperature.[1]

Materials and Reagents

A comprehensive list of reactants, reagents, and their physical properties is provided in Table 1. All chemicals should be of analytical grade or higher.

Table 1: Physical Constants of Key Chemicals

Compound NameFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Safety Notes
2,3-DibromoheptaneC₇H₁₄Br₂257.99~215-220~1.53Irritant
Potassium HydroxideKOH56.1113272.044Corrosive, Toxic
1,2-EthanediolC₂H₆O₂62.07197.31.113Harmful
Diethyl Ether(C₂H₅)₂O74.1234.60.713Highly Flammable, Irritant
Anhydrous MgSO₄MgSO₄120.37N/A2.66Hygroscopic
Hept-2-yne (Product)C₇H₁₂96.17112-1130.733Flammable
Hept-3-yne (Product)C₇H₁₂96.17106-1070.725Flammable

Data sourced from PubChem and other chemical databases.[8]

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel (250 mL)

  • Distillation apparatus (simple or fractional)

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Ice bath

  • Standard laboratory glassware and personal protective equipment (PPE)

Experimental Protocol

This procedure outlines the synthesis of heptynes via the dehydrobromination of 2,3-dibromoheptane. Typical reaction parameters are summarized in Table 2.

Table 2: Typical Reaction Parameters

ParameterValue
2,3-Dibromoheptane10.0 g (38.8 mmol)
Potassium Hydroxide (KOH)8.7 g (155 mmol, ~4 equiv.)
1,2-Ethanediol40 mL
Reflux Temperature~160-180 °C
Reflux Time45-60 minutes
  • Place potassium hydroxide pellets (8.7 g) and 1,2-ethanediol (40 mL) into a 100 mL round-bottom flask containing a magnetic stir bar.

  • Gently heat the mixture while stirring to dissolve the KOH.

  • Once the KOH is dissolved, add 2,3-dibromoheptane (10.0 g) to the flask.

  • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

  • Heat the mixture to a gentle reflux using the heating mantle. The temperature of the reaction mixture should be maintained around 160-180 °C.

  • Continue refluxing with constant stirring for 45-60 minutes.[1] The mixture may darken as the reaction progresses.

  • After the reflux period, turn off the heat and allow the flask to cool to room temperature.

  • Carefully transfer the cooled reaction mixture to a separatory funnel containing 100 mL of cold water.

  • Rinse the reaction flask with a small amount of diethyl ether (~20 mL) and add this to the separatory funnel to ensure all product is transferred.

  • Extract the aqueous layer with two additional portions of diethyl ether (2x 30 mL).

  • Combine the organic extracts and wash them with 50 mL of water, followed by 50 mL of brine to remove residual 1,2-ethanediol and salts.

  • Dry the combined organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Decant or filter the dried solution to remove the drying agent.

  • The bulk of the diethyl ether can be removed using a rotary evaporator. Caution: Do not evaporate to dryness, as the alkyne products are volatile.

  • Purify the remaining crude product via simple or fractional distillation to separate the isomeric heptynes from any remaining starting material or high-boiling impurities. Collect the fraction boiling between 105-115 °C.

  • Characterization:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify the ratio of alkyne isomers (hept-2-yne and hept-3-yne).

    • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the alkyne products.

    • FT-IR Spectroscopy: To identify the characteristic C≡C stretch (approx. 2200-2260 cm⁻¹) and sp C-H stretch (approx. 3300 cm⁻¹ for any terminal alkyne impurity).

    • Qualitative Test: A simple test for unsaturation can be performed using a dilute solution of bromine in an inert solvent. The disappearance of the bromine color indicates the presence of double or triple bonds.[1]

Logical Workflow Diagram

The following diagram illustrates the key stages of the experimental protocol.

Dehydrobromination_Workflow start Start setup 1. Reaction Setup (Flask, Condenser, Stirrer) start->setup reactants 2. Add Reactants (KOH, Ethanediol, Dibromoheptane) setup->reactants reflux 3. Heat Under Reflux (160-180°C, 45-60 min) reactants->reflux workup 4. Work-up (Cool, Quench, Extract with Ether) reflux->workup dry 5. Dry Organic Layer (Anhydrous MgSO₄) workup->dry purify 6. Purify Product (Distillation) dry->purify characterize 7. Characterize (GC-MS, NMR, IR) purify->characterize end_node End characterize->end_node

Caption: Experimental workflow for the synthesis of heptynes.

Safety and Waste Disposal

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Strong Base: Potassium hydroxide is highly corrosive and can cause severe burns. Handle with care.

  • Flammable Solvents: Diethyl ether is extremely flammable. Perform extractions and distillations in a well-ventilated fume hood, away from ignition sources.

  • Heating: Use a heating mantle controlled by a variable transformer; avoid open flames.

  • Waste Disposal: Dispose of all organic solvents and halogenated waste in appropriately labeled containers according to institutional guidelines. Neutralize any residual base before disposal.

References

Applications of 2,3-Dibromoheptane in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific, documented applications of 2,3-dibromoheptane in the synthesis of commercial pharmaceutical intermediates are not widely reported in publicly available literature, its chemical nature as a vicinal dibromide makes it a potentially valuable starting material for the creation of key functional groups in medicinal chemistry. The primary synthetic utility of vicinal dibromides lies in their ability to undergo double dehydrobromination to form alkynes.[1][2][3][4][5][6][7][8][9] Alkynes are versatile building blocks in drug synthesis, serving as precursors for a wide array of heterocyclic compounds and enabling facile molecular assembly through reactions like the Huisgen cycloaddition ("click chemistry").[10][11][12][13][14]

These application notes provide illustrative protocols for the potential use of 2,3-dibromoheptane in the synthesis of hept-2-yne and its subsequent conversion into pyrazole (B372694) and 1,2,3-triazole cores, which are common scaffolds in pharmaceutical agents.

Application Note 1: Synthesis of Hept-2-yne via Double Dehydrobromination

The most direct application of 2,3-dibromoheptane is its conversion to hept-2-yne. This transformation is typically achieved through a double E2 elimination reaction using a strong base.[1][7][8] The choice of base and reaction conditions can influence the yield and purity of the resulting alkyne.

Experimental Protocol: Synthesis of Hept-2-yne

This protocol is a representative procedure for the double dehydrobromination of a vicinal dibromide.

Materials:

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice/acetone condenser.

  • Add liquid ammonia to the flask and then slowly add sodium amide in portions with stirring.

  • A solution of 2,3-dibromoheptane in a minimal amount of diethyl ether is added dropwise to the sodium amide suspension in liquid ammonia over a period of 30 minutes.

  • The reaction mixture is stirred for an additional 2 hours, allowing the ammonia to reflux.

  • After the reaction is complete, the excess sodium amide is cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The ammonia is allowed to evaporate.

  • The remaining residue is partitioned between diethyl ether and water.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed by distillation to yield crude hept-2-yne.

  • The product can be further purified by fractional distillation.

Quantitative Data:

ParameterValueReference
Starting Material2,3-Dibromoalkane (general)[2][5]
ReagentSodium Amide (NaNH₂)[2][5]
SolventLiquid Ammonia[2]
Typical YieldVariable, generally moderate to high[2][8]

Logical Workflow for Hept-2-yne Synthesis

G A 2,3-Dibromoheptane C Double Dehydrobromination (E2 Elimination) A->C B Sodium Amide in Liquid Ammonia B->C E Aqueous Workup C->E D Hept-2-yne E->D

Caption: Synthesis of Hept-2-yne from 2,3-Dibromoheptane.

Application Note 2: Potential Synthesis of a Pyrazole-Containing Intermediate

Pyrazoles are a class of heterocyclic compounds that are prevalent in many pharmaceuticals due to their diverse biological activities. One common method for synthesizing pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). However, they can also be synthesized from alkynes and hydrazine derivatives.[15][16][17][18][19] Hept-2-yne, derived from 2,3-dibromoheptane, can serve as a precursor to a substituted pyrazole.

Experimental Protocol: Illustrative Synthesis of 5-Butyl-3-methyl-1H-pyrazole

This protocol outlines a potential pathway from hept-2-yne to a simple pyrazole structure.

Materials:

  • Hept-2-yne

  • Hydrazine hydrate (B1144303)

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve hept-2-yne in ethanol.

  • Add hydrazine hydrate to the solution.

  • Add a catalytic amount of hydrochloric acid.

  • The reaction mixture is heated to reflux and stirred for 12-24 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and the solvent evaporated to yield the crude pyrazole product.

  • Purification can be achieved by column chromatography or recrystallization.

Quantitative Data (Representative):

ParameterValueReference
Starting MaterialAlkyne[15][16]
ReagentHydrazine[15][16]
SolventEthanol[16]
Typical YieldModerate to good[15][16]

Signaling Pathway for Pyrazole Synthesis

G cluster_0 Precursor Synthesis cluster_1 Heterocycle Formation A 2,3-Dibromoheptane B Hept-2-yne A->B  Double  Dehydrobromination D Condensation/ Cyclization B->D C Hydrazine C->D E 5-Butyl-3-methyl-1H-pyrazole (Pharmaceutical Intermediate) D->E

Caption: Potential synthesis of a pyrazole intermediate.

Application Note 3: Potential Synthesis of a 1,2,3-Triazole-Containing Intermediate

The 1,2,3-triazole moiety is a highly valuable scaffold in drug discovery, often introduced via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[10][11][13][14] This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. Hept-2-yne can be used in such a reaction to create a triazole-containing intermediate.

Experimental Protocol: Illustrative Synthesis of 1-(Benzyl)-4-butyl-5-methyl-1H-1,2,3-triazole

This protocol describes a potential CuAAC reaction using hept-2-yne.

Materials:

Procedure:

  • In a round-bottom flask, dissolve hept-2-yne and benzyl azide in a 1:1 mixture of tert-butanol and water.

  • To this solution, add copper(II) sulfate pentahydrate followed by sodium ascorbate.

  • The reaction mixture is stirred vigorously at room temperature for 12-24 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography.

Quantitative Data (Representative):

ParameterValueReference
Starting MaterialAlkyne, Azide[11][13]
CatalystCopper(I) (in situ from CuSO₄/Sodium Ascorbate)[11]
Solventt-BuOH/H₂O[11]
Typical YieldHigh to excellent[11][14]

Experimental Workflow for Triazole Synthesis

G A Hept-2-yne D [3+2] Huisgen Cycloaddition A->D B Benzyl Azide B->D C Cu(I) Catalyst C->D E 1-(Benzyl)-4-butyl-5-methyl- 1H-1,2,3-triazole D->E

Caption: Potential synthesis of a 1,2,3-triazole intermediate.

References

Application Notes and Protocols for 2,3-Dibromoheptane as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the potential use of 2,3-dibromoheptane as a bifunctional alkylating agent in organic synthesis. While vicinal dibromides are well-known precursors for alkenes and alkynes through elimination reactions, their application as alkylating agents, though less common, presents opportunities for the synthesis of novel heterocyclic structures and other complex molecules.

Application Note: Synthesis of Heterocyclic Scaffolds

Principle:

2,3-Dibromoheptane possesses two electrophilic carbon centers, making it a candidate for bifunctional alkylation. The reaction with a dinucleophile can proceed via two sequential nucleophilic substitution (SN2) reactions to form a cyclic structure. The primary challenge in utilizing vicinal dibromides as alkylating agents is the competing elimination (E2) pathway, which is often favored, especially with strong, sterically hindered bases.

To favor substitution over elimination, reaction conditions should be carefully controlled. Key considerations include:

  • Nucleophile: Use of soft, non-basic nucleophiles (e.g., thiols, primary amines under neutral or slightly acidic conditions) can favor the SN2 pathway.

  • Solvent: Polar aprotic solvents, such as DMF or DMSO, can stabilize the transition state of the SN2 reaction.

  • Temperature: Lower reaction temperatures generally favor substitution over elimination.

Potential Applications:

The primary application of 2,3-dibromoheptane as a bifunctional alkylating agent is in the synthesis of saturated heterocyclic compounds. Reaction with dinucleophiles such as diamines, dithiols, or amino alcohols can lead to the formation of substituted six-membered rings (e.g., piperazines, 1,4-dithianes, morpholines). The pentyl and methyl side chains of the 2,3-dibromoheptane backbone would be incorporated into the heterocyclic scaffold, potentially influencing the compound's lipophilicity and conformational properties, which are important considerations in drug design.

Logical Relationship of Reaction Pathways

G reagents 2,3-Dibromoheptane + Nucleophile/Base substitution Bifunctional Alkylation (S_N2) reagents->substitution Favored by: - Soft, non-basic nucleophiles - Polar aprotic solvents - Low temperatures elimination Diene Formation (E2) reagents->elimination Favored by: - Strong, bulky bases - High temperatures product_cyclic Substituted Heterocycle substitution->product_cyclic product_alkene Heptadienes elimination->product_alkene

Caption: Competing SN2 and E2 pathways for 2,3-dibromoheptane.

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-6-pentyl-1,4-dithiane

This protocol describes a hypothetical synthesis of a substituted 1,4-dithiane (B1222100) via the reaction of 2,3-dibromoheptane with ethane-1,2-dithiol.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
2,3-Dibromoheptane257.992.58 g10.0
Ethane-1,2-dithiol94.200.94 g (0.84 mL)10.0
Potassium Carbonate (K₂CO₃)138.213.46 g25.0
N,N-Dimethylformamide (DMF)-50 mL-
Diethyl Ether-100 mL-
Saturated NaCl solution-50 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethane-1,2-dithiol (0.84 mL, 10.0 mmol) and N,N-dimethylformamide (DMF, 50 mL).

  • Add potassium carbonate (3.46 g, 25.0 mmol) to the solution.

  • Stir the mixture at room temperature for 30 minutes to form the dithiolate.

  • Slowly add a solution of 2,3-dibromoheptane (2.58 g, 10.0 mmol) in 10 mL of DMF to the reaction mixture dropwise over 15 minutes.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate (B1210297) eluent system.

  • After completion, cool the reaction to room temperature and pour it into 100 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaCl solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (95:5 hexane:ethyl acetate) to yield the desired product.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Ethane-1,2-dithiol has a strong, unpleasant odor. Handle with care.

  • DMF is a skin irritant. Avoid contact.

Expected Data:

ParameterExpected Value
Theoretical Yield ~1.53 g (assuming 70% yield)
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ 3.20-2.80 (m, 6H, -S-CH₂-CH₂-S- and -S-CH-), 1.80-1.20 (m, 8H, pentyl chain), 1.15 (d, 3H, J=7.0 Hz, -CH-CH₃), 0.90 (t, 3H, J=7.2 Hz, pentyl -CH₃) ppm.
¹³C NMR (CDCl₃, 100 MHz) δ 45-55 (C-S), 31-35 (C-S), 22-32 (pentyl chain and -CH₂-S-), 15-20 (-CH-CH₃), 14.1 (pentyl -CH₃) ppm.
Mass Spectrometry (EI) m/z (%): 218 (M⁺), ...
Protocol 2: Synthesis of Diethyl 2-(1-methyl-2-bromohexyl)malonate

This protocol outlines a hypothetical mono-alkylation of diethyl malonate, demonstrating the potential for sequential functionalization.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
2,3-Dibromoheptane257.995.16 g20.0
Diethyl malonate160.171.60 g (1.52 mL)10.0
Sodium Ethoxide (NaOEt)68.050.68 g10.0
Absolute Ethanol (B145695) (EtOH)-50 mL-
1M HCl solution-~20 mL-
Dichloromethane (B109758) (DCM)-100 mL-
Saturated NaHCO₃ solution-50 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (0.23 g, 10.0 mmol) in absolute ethanol (30 mL) in a 100 mL three-necked flask under a nitrogen atmosphere. Alternatively, use commercially available sodium ethoxide.

  • Cool the sodium ethoxide solution to 0 °C in an ice bath.

  • Add diethyl malonate (1.52 mL, 10.0 mmol) dropwise to the stirred solution. Stir for 30 minutes at 0 °C.

  • Add a solution of 2,3-dibromoheptane (5.16 g, 20.0 mmol, 2 equivalents) in 20 mL of absolute ethanol dropwise over 20 minutes. The use of excess dibromoalkane minimizes dialkylation.

  • Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

  • Monitor the reaction by TLC (8:2 hexane:ethyl acetate).

  • After completion, cool the mixture and neutralize with 1M HCl until pH ~7.

  • Remove the ethanol under reduced pressure.

  • Add 50 mL of water to the residue and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by vacuum distillation or column chromatography to separate the mono-alkylated product from unreacted starting materials.

Safety Precautions:

  • Handle sodium metal with extreme care; it reacts violently with water.

  • The reaction should be carried out under an inert atmosphere.

  • Wear appropriate personal protective equipment.

Expected Data:

ParameterExpected Value
Theoretical Yield ~2.26 g (assuming 60% yield)
Appearance Colorless oil
¹H NMR (CDCl₃, 400 MHz) δ 4.20 (q, 4H, J=7.1 Hz, -OCH₂CH₃), 4.0-4.3 (m, 1H, -CHBr-), 3.5-3.7 (m, 1H, -CH(COOEt)₂), 2.5-2.7 (m, 1H, -CH(CH₃)-), 1.2-1.8 (m, 14H, pentyl chain, -CH-CH₃, and -OCH₂CH₃), 0.90 (t, 3H, J=7.2 Hz, pentyl -CH₃) ppm.
¹³C NMR (CDCl₃, 100 MHz) δ 168-170 (C=O), 61-62 (-OCH₂-), 50-60 (-CHBr- and -CH(COOEt)₂), 30-45 (-CH(CH₃)-), 22-32 (pentyl chain), 14-20 (-CH-CH₃ and -OCH₂CH₃) ppm.
Mass Spectrometry (ESI+) m/z: 337/339 [M+H]⁺ (characteristic bromine isotope pattern)

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup & Purification prep1 Dissolve Ethane-1,2-dithiol and K₂CO₃ in DMF prep2 Stir for 30 min (Formation of Dithiolate) prep1->prep2 react1 Add 2,3-Dibromoheptane solution dropwise prep2->react1 react2 Heat to 60°C and stir for 12 hours react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with water react3->workup1 workup2 Extract with Diethyl Ether workup1->workup2 workup3 Wash, Dry, and Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4 product Final Product: 5-Methyl-6-pentyl-1,4-dithiane workup4->product

Caption: Workflow for the synthesis of 5-methyl-6-pentyl-1,4-dithiane.

The Versatility of Dibromoalkanes in Polymer Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibromoalkanes are versatile building blocks in polymer chemistry, primarily serving as bifunctional initiators in controlled radical polymerizations and as monomers in polycondensation reactions. Their ability to introduce two bromine functional groups allows for the synthesis of a wide array of polymeric architectures, including telechelic polymers, block copolymers, and various condensation polymers. This document provides detailed application notes and experimental protocols for the utilization of dibromoalkanes in polymer synthesis, with a focus on Atom Transfer Radical Polymerization (ATRP) and polycondensation.

Application Notes

Dibromoalkanes as Bifunctional Initiators in Atom Transfer Radical Polymerization (ATRP)

Dibromoalkanes are excellent bifunctional initiators for ATRP, a controlled radical polymerization technique that enables the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.[1] The two bromine atoms on the alkane chain can be activated by a transition metal catalyst, typically a copper(I) complex, to initiate polymer chain growth in two directions simultaneously. This "grafting-from" approach is particularly useful for synthesizing:

  • Telechelic Polymers: Linear polymers with functional groups at both chain ends. The bromine end-groups derived from the dibromoalkane initiator can be further modified to introduce other functionalities.

  • ABA Triblock Copolymers: By sequentially adding a second monomer after the polymerization of the first, ABA triblock copolymers can be synthesized. The central "B" block is formed first from the bifunctional initiator, followed by the growth of the outer "A" blocks.

The choice of dibromoalkane can influence the initiation efficiency and the properties of the resulting polymer. α,α'-Dibromo-p-xylene and 1,2-bis(2-bromoisobutyryloxy)ethane are common examples of efficient bifunctional ATRP initiators.

Dibromoalkanes as Monomers in Polycondensation Reactions

Polycondensation is a step-growth polymerization process where bifunctional or multifunctional monomers react to form polymers with the concurrent elimination of a small molecule, such as water or hydrogen bromide. Dibromoalkanes serve as electrophilic monomers that can react with a variety of nucleophilic comonomers, including:

  • Diamines: To form polyamines.

  • Dithiols: To form poly(alkylene sulfide)s.

  • Bisphenols: To form polyethers.

The properties of the resulting condensation polymer are dictated by the specific dibromoalkane and the comonomer used. For instance, the reaction of 1,6-dibromohexane (B150918) with bisphenol A in the presence of a phase transfer catalyst can yield polyethers with specific thermal properties and molecular weights.

Dibromoalkanes in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful controlled radical polymerization technique. However, unlike ATRP, RAFT polymerization relies on thiocarbonylthio compounds as chain transfer agents (CTAs) to mediate the polymerization.[][3][4] Dibromoalkanes are not typically used as CTAs in RAFT polymerization. The mechanism of RAFT involves a degenerative chain transfer process where the propagating radical reacts with the RAFT agent. While radical reactions involving dibromoalkanes can occur, they do not follow the characteristic RAFT mechanism for controlled polymerization.

Quantitative Data Summary

The following tables summarize representative quantitative data for polymers synthesized using dibromoalkanes.

Table 1: Atom Transfer Radical Polymerization (ATRP) using Dibromoalkane Initiators

InitiatorMonomerCatalyst/LigandSolventTemp. (°C)Time (h)M_n ( g/mol )PDI (M_w/M_n)
1,2-bis(2-bromoisobutyryloxy)ethaneMethyl MethacrylateCuBr/PMDETAToluene90625,0001.15
α,α'-Dibromo-p-xyleneStyrene (B11656)CuBr/dNbpyBulk110832,0001.20
1,4-Dibromobutanen-Butyl AcrylateCuBr/TPMAAnisole (B1667542)60418,5001.18

M_n: Number-average molecular weight; PDI: Polydispersity Index; PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine; dNbpy: 4,4'-di(5-nonyl)-2,2'-bipyridine; TPMA: Tris(2-pyridylmethyl)amine.

Table 2: Polycondensation Reactions involving Dibromoalkanes

DibromoalkaneComonomerCatalyst/BaseSolventTemp. (°C)Time (h)M_n ( g/mol )
1,6-DibromohexaneBisphenol ATetrabutylammonium Bromide / NaOHNitrobenzene (B124822)/Water90124,800
1,4-Dibromobutane1,6-HexanedithiolK_2CO_3DMF802412,000
1,3-Dibromopropane1,6-HexanediamineNa_2CO_3Water100108,500

M_n: Number-average molecular weight; DMF: Dimethylformamide.

Experimental Protocols

Protocol 1: Synthesis of a Telechelic Polystyrene via ATRP using α,α'-Dibromo-p-xylene as a Bifunctional Initiator

Materials:

  • Styrene (inhibitor removed)

  • α,α'-Dibromo-p-xylene

  • Copper(I) bromide (CuBr)

  • 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy)

  • Anisole (anhydrous)

  • Methanol

  • Tetrahydrofuran (THF) for GPC analysis

Procedure:

  • To a Schlenk flask, add CuBr (14.3 mg, 0.1 mmol) and dNbpy (81.3 mg, 0.2 mmol).

  • Seal the flask with a rubber septum, and cycle between vacuum and argon three times to remove oxygen.

  • Add deoxygenated styrene (10.4 g, 100 mmol) and α,α'-Dibromo-p-xylene (264 mg, 1.0 mmol) via syringe.

  • Add deoxygenated anisole (10 mL) as a solvent.

  • Immerse the flask in a preheated oil bath at 110 °C to initiate the polymerization.

  • Take samples periodically via a degassed syringe to monitor monomer conversion by gas chromatography and molecular weight evolution by Gel Permeation Chromatography (GPC).

  • After the desired conversion is reached (e.g., 8 hours), cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization.

  • Dilute the mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol.

  • Filter the white polymer, wash with methanol, and dry under vacuum at 40 °C.

Characterization:

  • Determine the number-average molecular weight (M_n) and polydispersity index (PDI) by GPC.

  • Confirm the structure and end-group functionality by ¹H NMR spectroscopy.

Protocol 2: Synthesis of a Polyether by Polycondensation of 1,6-Dibromohexane and Bisphenol A

Materials:

  • 1,6-Dibromohexane

  • Bisphenol A

  • Sodium hydroxide (B78521) (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Nitrobenzene

  • Deionized water

  • Methanol

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, dissolve Bisphenol A (2.28 g, 10 mmol) and NaOH (0.8 g, 20 mmol) in 50 mL of deionized water.

  • Add a solution of 1,6-dibromohexane (2.44 g, 10 mmol) and TBAB (0.32 g, 1 mmol) in 50 mL of nitrobenzene to the aqueous solution.

  • Heat the biphasic mixture to 90 °C and stir vigorously for 12 hours.

  • After cooling to room temperature, separate the organic layer.

  • Wash the organic layer with deionized water three times.

  • Precipitate the polymer by pouring the nitrobenzene solution into a large volume of methanol.

  • Filter the resulting white solid, wash with methanol, and dry in a vacuum oven at 50 °C.

Characterization:

  • Determine the number-average molecular weight (M_n) by end-group analysis using ¹H NMR or by GPC.

  • Analyze the thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Visualizations

ATRP_Mechanism I Br-R-Br (Dibromoalkane) Cat Cu(I)L_n I_rad Br-R• I->I_rad k_act Cat->I Cat_ox Cu(II)L_nBr P_dormant Br-R-P_n-Br Cat->P_dormant M Monomer (M) P_rad Br-R-P_n• I_rad->P_rad k_p Cat_ox->I_rad Cat_ox->P_rad P_rad->P_dormant k_deact P_dormant->P_rad k_act

Caption: Mechanism of ATRP using a dibromoalkane initiator.

ATRP_Workflow start Start setup Prepare Schlenk flask with CuBr and dNbpy start->setup deoxygenate Deoxygenate flask (vacuum/argon cycles) setup->deoxygenate add_reagents Add deoxygenated styrene, dibromo-p-xylene, and anisole deoxygenate->add_reagents polymerize Immerse in oil bath at 110°C to start polymerization add_reagents->polymerize monitor Monitor reaction (GC and GPC) polymerize->monitor quench Cool and expose to air to quench monitor->quench purify Purify by column chromatography quench->purify precipitate Precipitate polymer in methanol purify->precipitate dry Filter and dry polymer precipitate->dry end End dry->end

Caption: Experimental workflow for ATRP synthesis.

Polycondensation_Mechanism M1 HO-Ar-OH (Bisphenol A) Dimer HO-Ar-O-(CH2)6-Br M1->Dimer M2 Br-(CH2)6-Br (1,6-Dibromohexane) M2->Dimer Base 2 NaOH Base->M1 -2 H2O Polymer -[O-Ar-O-(CH2)6]_n- Dimer->Polymer + (n-1) M1 + (n-1) M2 - (2n-2) HBr Byproduct 2n NaBr + 2n H2O

Caption: Polycondensation of a dibromoalkane and a bisphenol.

RAFT_Mechanism I Initiator (I) I_rad I• I->I_rad heat P_rad P_n• I_rad->P_rad + M M Monomer (M) P_rad->P_rad + M Intermediate [P_n-S(Z)C•-S-R] P_rad->Intermediate RAFT_agent Z-C(=S)S-R (RAFT Agent) RAFT_agent->Intermediate Macro_RAFT P_n-S-C(=S)Z Intermediate->Macro_RAFT R_rad R• Intermediate->R_rad Macro_RAFT->Intermediate R_rad->P_rad + M

Caption: General mechanism of RAFT polymerization.

References

Synthesis of Alkynes from 2,3-Dibromoheptane: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note: A Detailed Protocol for the Synthesis of 2-Heptyne (B74451) via Double Dehydrohalogenation of 2,3-Dibromoheptane

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of alkynes, specifically 2-heptyne, from the corresponding vicinal dihalide, 2,3-dibromoheptane. This method is of significant interest to researchers, scientists, and professionals in drug development and organic synthesis due to the prevalence of the alkyne functional group in a wide array of biologically active molecules and synthetic intermediates.

The synthesis is achieved through a double dehydrohalogenation reaction, a classic and effective method for the formation of carbon-carbon triple bonds. The protocol described herein utilizes a strong base, sodium amide (NaNH₂), in a suitable solvent to facilitate a twofold E2 elimination of hydrogen bromide from the starting material.

Reaction Principle and Pathway

The conversion of 2,3-dibromoheptane to 2-heptyne proceeds via a sequential two-step E2 (bimolecular elimination) mechanism. In the first step, a strong base abstracts a proton from a carbon atom adjacent to a bromine-bearing carbon, leading to the formation of a vinyl bromide intermediate and the elimination of one equivalent of hydrogen bromide. The second E2 elimination, which requires a stronger base, then occurs from the vinyl bromide intermediate to form the final alkyne product, 2-heptyne.

The overall reaction is as follows:

CH₃CH(Br)CH(Br)(CH₂)₃CH₃ + 2 NaNH₂ → CH₃C≡C(CH₂)₃CH₃ + 2 NaBr + 2 NH₃

This transformation is a reliable method for the preparation of internal alkynes.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of 2-heptyne from 2,3-dibromoheptane.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
2,3-Dibromoheptane257.9925.8 g (0.1 mol)1.0
Sodium Amide (NaNH₂)39.019.75 g (0.25 mol)2.5
Liquid Ammonia (B1221849) (NH₃)17.03~200 mLSolvent
Anhydrous Diethyl Ether74.12150 mLSolvent
Saturated Ammonium (B1175870) Chloride (NH₄Cl) solution-100 mLQuenching Agent
Anhydrous Magnesium Sulfate (MgSO₄)120.37As neededDrying Agent

Equipment:

  • Three-necked round-bottom flask (500 mL)

  • Dry ice/acetone condenser

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle

  • Standard glassware for extraction and distillation

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice/acetone condenser, and a gas inlet is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).

  • Ammonia Condensation: The flask is cooled in a dry ice/acetone bath, and approximately 200 mL of anhydrous ammonia gas is condensed into the flask.

  • Base Addition: While maintaining the temperature at -78 °C, sodium amide (9.75 g, 0.25 mol) is added portion-wise to the liquid ammonia with vigorous stirring.

  • Substrate Addition: A solution of 2,3-dibromoheptane (25.8 g, 0.1 mol) in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction: The reaction mixture is stirred for an additional 2 hours at -78 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (100 mL) to neutralize the excess sodium amide. The ammonia is allowed to evaporate.

  • Extraction: The remaining aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed from the filtrate by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to afford pure 2-heptyne.

Data Presentation

Table 1: Summary of Reaction Parameters and Product Characterization

ParameterValue
Reactants
2,3-Dibromoheptane0.1 mol
Sodium Amide0.25 mol
Solvent Liquid Ammonia / Diethyl Ether
Reaction Temperature -78 °C
Reaction Time 2 hours
Product 2-Heptyne
Expected Yield 70-80%
Appearance Colorless liquid
Boiling Point 111-112 °C
¹H NMR (CDCl₃, δ) ~2.1 (q, 2H), ~1.7 (t, 3H), ~1.4 (m, 2H), ~1.3 (m, 2H), ~0.9 (t, 3H)
¹³C NMR (CDCl₃, δ) ~80.1, ~75.2, ~31.2, ~22.1, ~18.5, ~13.5, ~3.4
IR (neat, cm⁻¹) ~2960, ~2870, ~2240 (C≡C stretch)

Mandatory Visualizations

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Flame-dried 3-neck flask under N2 cool Cool to -78 °C setup->cool add_nh3 Condense NH3 cool->add_nh3 add_nanh2 Add NaNH2 add_nh3->add_nanh2 add_substrate Add 2,3-Dibromoheptane in Ether add_nanh2->add_substrate react Stir for 2h at -78 °C add_substrate->react quench Quench with sat. NH4Cl react->quench extract Extract with Diethyl Ether quench->extract dry Dry with MgSO4 extract->dry purify Fractional Distillation dry->purify product product purify->product 2-Heptyne

Caption: Experimental workflow for the synthesis of 2-heptyne.

Signaling_Pathway 2,3-Dibromoheptane 2,3-Dibromoheptane Vinyl Bromide Intermediate Vinyl Bromide Intermediate 2,3-Dibromoheptane->Vinyl Bromide Intermediate  -HBr (E2) (NaNH2) 2-Heptyne 2-Heptyne Vinyl Bromide Intermediate->2-Heptyne  -HBr (E2) (NaNH2)

Caption: Reaction pathway for 2-heptyne synthesis.

Troubleshooting & Optimization

identifying side products in the synthesis of 2,3-Dibromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dibromoheptane.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 2,3-dibromoheptane?

The most common method for synthesizing 2,3-dibromoheptane is through the electrophilic addition of bromine (Br₂) to 2-heptene (B165337). In this reaction, the double bond of the alkene attacks the bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion to yield the final 2,3-dibromoheptane product.[1][2][3]

Q2: What are the expected stereochemical outcomes of this reaction?

The bromination of an alkene is a stereoselective reaction that proceeds via an anti-addition. This means the two bromine atoms add to opposite faces of the double bond.[4][5] The reaction proceeds through a cyclic bromonium ion, which is then attacked from the back by a bromide ion.[1][2]

Q3: My reaction is yielding a significant amount of a bromo-alcohol. What is the likely cause?

The presence of water or other nucleophilic solvents like alcohols can lead to the formation of halohydrins (bromo-alcohols) or bromoethers as significant side products.[4][6] Water can act as a nucleophile and attack the bromonium ion intermediate, competing with the bromide ion.[7] To minimize this, ensure that your solvent is anhydrous.

Q4: I've observed the formation of an alkyne in my product mixture. How can this happen?

The formation of an alkyne from a vicinal dihalide like 2,3-dibromoheptane typically requires a strong base to induce a double dehydrohalogenation (elimination) reaction.[8][9][10][11] If your reaction conditions inadvertently introduce a strong base, or if the product is subjected to basic conditions during workup, this elimination can occur.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of 2,3-Dibromoheptane Incomplete reaction.Increase reaction time or slightly increase the molar equivalent of bromine. Monitor the reaction progress using techniques like TLC or GC.
Competing side reactions.Review the reaction conditions to minimize the formation of side products as detailed in this guide.
Presence of 1,2-Dibromoheptane Impurity Impure starting material (presence of 1-heptene).Use a pure sample of 2-heptene as the starting material. The presence of 1-heptene (B165124) will lead to the formation of 1,2-dibromoheptane.
Formation of Tribromoheptane Over-bromination.Carefully control the stoichiometry of bromine. Adding HBr to the reaction mixture has been shown to inhibit the formation of tribromoalkanes in some cases.[12]
Formation of Bromo-alcohol or Bromo-ether Presence of water or alcohol in the solvent.Use an anhydrous, non-nucleophilic solvent such as dichloromethane (B109758) or carbon tetrachloride.[5] Ensure all glassware is thoroughly dried before use.
Formation of Heptyne Presence of a strong base.Avoid basic conditions during the reaction and workup. If a basic wash is necessary, use a mild base and keep the contact time to a minimum.

Experimental Protocols

Synthesis of 2,3-Dibromoheptane from 2-Heptene

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Heptene

  • Bromine (Br₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (B1220275) solution (for quenching)

  • Sodium bicarbonate solution (for washing)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-heptene in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution of 2-heptene. The characteristic red-brown color of bromine should disappear as it reacts with the alkene.[1][3]

  • Continue the addition until a faint, persistent orange color is observed, indicating the consumption of the alkene.

  • Allow the reaction to stir for an additional 30 minutes at room temperature.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude 2,3-dibromoheptane.

  • The product can be further purified by distillation or chromatography if necessary.

Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways 2-Heptene 2-Heptene Bromonium_Ion Bromonium Ion Intermediate 2-Heptene->Bromonium_Ion + Br₂ 2,3-Dibromoheptane 2,3-Dibromoheptane (Desired Product) Bromonium_Ion->2,3-Dibromoheptane + Br⁻ Bromoalcohol Bromo-alcohol (Side Product) Bromonium_Ion->Bromoalcohol + H₂O Heptyne Heptyne (Side Product) 2,3-Dibromoheptane->Heptyne - 2HBr (strong base) Tribromoheptane Tribromoheptane (Side Product) 2,3-Dibromoheptane->Tribromoheptane + Br₂ (over-bromination)

Caption: Reaction pathways in the synthesis of 2,3-dibromoheptane.

Troubleshooting_Logic Start Start: Identify Side Product Side_Product Side Product Identified? Start->Side_Product Bromoalcohol Bromo-alcohol Side_Product->Bromoalcohol Yes Heptyne Heptyne Side_Product->Heptyne Yes Isomeric_Dibromide Isomeric Dibromide Side_Product->Isomeric_Dibromide Yes Cause_Water Cause: Water/Alcohol in Solvent Bromoalcohol->Cause_Water Cause_Base Cause: Presence of Strong Base Heptyne->Cause_Base Cause_Impure_Alkene Cause: Impure Starting Alkene Isomeric_Dibromide->Cause_Impure_Alkene Solution_Anhydrous Solution: Use Anhydrous Solvent Cause_Water->Solution_Anhydrous Solution_Neutral Solution: Ensure Neutral Conditions Cause_Base->Solution_Neutral Solution_Pure_Alkene Solution: Use Pure Alkene Cause_Impure_Alkene->Solution_Pure_Alkene

Caption: Troubleshooting logic for identifying side products.

References

Technical Support Center: Purification of Crude 2,3-Dibromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and frequently asked questions for the purification of crude 2,3-dibromoheptane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude 2,3-dibromoheptane sample?

A1: Crude 2,3-dibromoheptane, typically synthesized from the bromination of hept-2-ene, may contain several impurities.[1][2][3] These include unreacted starting materials (hept-2-ene, bromine), byproducts from side reactions (e.g., isomeric bromoheptanes, polybrominated species), and residual acidic species if an acid catalyst was used.[4] If the reaction was carried out in a nucleophilic solvent like water or alcohol, you might also find bromohydrins or bromoethers as byproducts.[1][5]

Q2: Which purification method is best for my sample of 2,3-dibromoheptane?

A2: The choice of purification method depends on the scale of your reaction, the nature of the impurities, and the desired final purity.

  • Fractional Distillation is ideal for multi-gram scale purification, especially when separating 2,3-dibromoheptane from impurities with significantly different boiling points.[6][7][8] It is particularly effective for removing non-volatile contaminants.[9]

  • Column Chromatography is the most versatile and common method for purifying organic compounds, suitable for small (<1 g) to medium scales.[6][10] It excels at separating compounds with similar boiling points but different polarities, such as isomers.[10]

  • Aqueous Work-up is a crucial preliminary step before distillation or chromatography. It involves washing the crude product with various aqueous solutions to remove acidic impurities, unreacted polar starting materials, and water-soluble byproducts.[4][11]

Q3: Is 2,3-dibromoheptane stable during purification?

A3: Vicinal dibromides like 2,3-dibromoheptane can be susceptible to decomposition, particularly at high temperatures.[4][9] Heating above 150°C during distillation can cause elimination reactions, reforming the alkene and HBr.[9] Additionally, some alkyl halides may show instability on silica (B1680970) gel, which is slightly acidic, potentially leading to decomposition during column chromatography.[12]

Q4: My purified 2,3-dibromoheptane is yellow or brown. What does this indicate?

A4: A yellow or brown color often indicates the presence of dissolved bromine (Br₂) as an impurity. This can be addressed by washing the crude product with a reducing agent solution, such as aqueous sodium bisulfite or sodium thiosulfate (B1220275), during the initial work-up phase.

Troubleshooting Guides

Fractional Distillation Issues
Problem Possible Cause(s) Solution(s)
Bumping / Uneven Boiling - Superheating of the liquid. - Lack of nucleation sites.- Add boiling chips or a magnetic stir bar to the distilling flask. - Ensure smooth and even heating with a heating mantle or oil bath.
Poor Separation of Fractions - Boiling points of components are too close (< 25-70°C difference).[13][14][15] - Distillation rate is too fast. - Insufficient insulation of the fractionating column.- Use a longer fractionating column or one with a higher number of theoretical plates (e.g., Vigreux or packed column).[14][15] - Slow down the distillation rate by reducing the heat input. - Wrap the column with glass wool or aluminum foil to maintain the temperature gradient.[14]
Product Decomposition (Darkening in Flask) - Distillation temperature is too high (likely >150°C).[9]- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound.[9][16]
Temperature Fluctuates / Does Not Plateau - The mixture contains multiple components with close boiling points. - The thermometer bulb is incorrectly placed.- This indicates that a fraction is a mixture. Collect smaller fractions and analyze their purity (e.g., by GC or NMR). - Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.[14]
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor Separation / Overlapping Fractions - Inappropriate solvent system (eluent). - Column was packed improperly (air bubbles, cracks). - Column was overloaded with the crude sample.- Optimize the eluent system using Thin-Layer Chromatography (TLC) first.[17] Aim for a target Rf value of ~0.3 for the desired compound. - Repack the column carefully, ensuring a homogenous and bubble-free stationary phase.[18] - Use a larger column or reduce the amount of sample loaded.
No Compound Elutes from the Column - The eluent is not polar enough to move the compound.[17]- Gradually increase the polarity of the eluent. For example, change from 100% hexane (B92381) to a 98:2 hexane:ethyl acetate (B1210297) mixture. - If the compound is still retained, a "methanol purge" can be used to flush all remaining compounds from the column.[19]
Low Recovery / Product Decomposition on Column - The compound is unstable on the acidic silica gel.[12] - The compound is irreversibly adsorbed.- Deactivate the silica gel by adding a small percentage of a base (e.g., triethylamine (B128534), ~1%) to the eluent system. - Consider using a different stationary phase, such as neutral or basic alumina.
Streaking or "Tailing" of Spots on TLC - The compound is acidic or basic. - The sample is too concentrated.- For acidic compounds, add a small amount of acetic acid (~1%) to the eluent. For basic compounds, add triethylamine (~1%).[19] - Dilute the sample before spotting it on the TLC plate.

Experimental Protocols & Workflows

Workflow for Purification of Crude 2,3-Dibromoheptane

PurificationWorkflow crude Crude 2,3-Dibromoheptane (in organic solvent) workup Aqueous Work-up crude->workup Wash & Neutralize dried_crude Dried Organic Phase workup->dried_crude Dry (e.g., MgSO₄), Filter, Evaporate distillation Fractional Distillation dried_crude->distillation For >1g scale chromatography Column Chromatography dried_crude->chromatography For <1g scale or isomer separation pure_dist Pure 2,3-Dibromoheptane distillation->pure_dist pure_chrom Pure 2,3-Dibromoheptane chromatography->pure_chrom analysis Purity Analysis (GC, NMR) pure_dist->analysis pure_chrom->analysis

Caption: General workflow for the purification of 2,3-dibromoheptane.

Protocol 1: Aqueous Work-up

This procedure is the first step to remove acidic impurities and water-soluble compounds.[11]

  • Transfer the crude reaction mixture to a separatory funnel. If the crude product is neat, dilute it with 2-3 volumes of an immiscible organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer sequentially with: a. Saturated aqueous sodium bicarbonate (NaHCO₃) solution. Add carefully to neutralize acids; vent the funnel frequently to release CO₂ pressure. Repeat until no more gas evolves. b. 1 M aqueous sodium thiosulfate (Na₂S₂O₃) solution if the solution has a bromine color. Wash until the organic layer is colorless. c. Water or brine (saturated NaCl solution) to remove residual salts.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the dried crude product.

Protocol 2: Fractional Distillation (Under Vacuum)

This method is suitable for purifying larger quantities of the product, especially if it has a high boiling point.[9][16]

  • Apparatus Setup : Assemble a fractional distillation apparatus with a Vigreux column, a vacuum adapter, and a receiving flask.[14] Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Procedure : a. Place the dried crude 2,3-dibromoheptane and a magnetic stir bar into a round-bottomed flask (no more than 2/3 full). b. Begin stirring and slowly reduce the pressure in the system to the desired level (e.g., 10-20 mmHg). c. Gently heat the flask using a heating mantle. d. Observe the vapor rising through the fractionating column. Discard any initial low-boiling forerun. e. Collect the fraction that distills at a constant temperature and pressure. This is your purified product. f. Stop the distillation before the flask distills to dryness to prevent the formation of potentially explosive peroxides. g. Allow the apparatus to cool completely before reintroducing air into the system.

Protocol 3: Flash Column Chromatography

This is the preferred method for high-purity separation on a smaller scale.[17][18]

  • Eluent Selection : Using TLC, determine a suitable solvent system. A good starting point for alkyl halides is a non-polar solvent like hexane, with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane (B109758) added if necessary.[10] An ideal Rf value for the product is between 0.25 and 0.40.

  • Column Packing : a. Plug a glass column with a small piece of cotton or glass wool. Add a thin layer of sand. b. Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow it to settle, tapping the column gently to ensure even packing without air bubbles.[18] Add another layer of sand on top.

  • Sample Loading : a. Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if solubility is an issue). b. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add this dry powder to the top of the column.

  • Elution and Collection : a. Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the silica gel. b. Collect the eluate in a series of fractions (e.g., in test tubes). c. Monitor the fractions by TLC to identify which ones contain the pure product. d. Combine the pure fractions and remove the solvent using a rotary evaporator.

Decision Logic for Purification Method

DecisionTree start Start: Dried Crude Product scale_check Sample Scale > 1g? start->scale_check impurity_check Impurities are Isomers or Have Similar B.P.? scale_check->impurity_check Yes chromatography Use Column Chromatography scale_check->chromatography No distill Use Fractional Distillation impurity_check->distill No impurity_check->chromatography Yes end End: Pure Product distill->end chromatography->end

Caption: Decision tree for selecting the primary purification method.

References

Technical Support Center: Optimizing Reaction Yield for the Bromination of Heptene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of heptene (B3026448). This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your reaction yields and ensure product purity.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the bromination of 1-heptene (B165124)?

A1: The reaction of 1-heptene with bromine (Br₂) results in an electrophilic addition across the double bond, yielding 1,2-dibromoheptane (B1620216).[1][2][3] The reaction typically proceeds via an 'anti-addition' mechanism, where the two bromine atoms add to opposite faces of the original double bond.[2]

Q2: Which solvent is best for the bromination of heptene to maximize the yield of 1,2-dibromoheptane?

A2: To maximize the yield of 1,2-dibromoheptane, it is crucial to use an inert solvent that does not participate in the reaction. Halogenated solvents like dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) are excellent choices.[2][3] Using participating solvents like water or alcohols can lead to the formation of undesired side products such as bromohydrins or bromoethers, respectively.

Q3: My reaction yield is consistently low. What are the common causes?

A3: Low yields in the bromination of heptene can stem from several factors:

  • Temperature Control: The reaction is exothermic. If the temperature is not kept low (ideally between -5°C and 0°C), side reactions, such as allylic substitution (bromination at the carbon adjacent to the double bond), can occur, especially at higher temperatures.

  • Presence of Water: Traces of water in the reagents or solvent can lead to the formation of 2-bromo-1-heptanol as a significant byproduct, thus reducing the yield of the desired dibromide.

  • Stoichiometry: While a 1:1 molar ratio of heptene to bromine is theoretically required, using a slight excess of the alkene can help ensure that all the bromine is consumed, which can simplify purification.

  • Light Exposure: Radical substitution reactions can be initiated by light. Performing the reaction in the dark or in a flask covered with aluminum foil can help minimize these side reactions.

Q4: I am observing the formation of multiple products in my crude reaction mixture. What are they and how can I avoid them?

A4: Besides the desired 1,2-dibromoheptane, common side products include:

  • Bromohydrins (e.g., 2-bromo-1-heptanol): Formed when water is present as a nucleophile. To avoid this, use anhydrous solvents and reagents.

  • Allylic Bromination Products (e.g., 3-bromo-1-heptene): Can be formed at higher temperatures via a radical mechanism. Maintain low reaction temperatures to suppress this pathway.[4]

  • Over-brominated products: While less common for a simple alkene, ensuring correct stoichiometry is key to prevention.

Q5: Is it necessary to use liquid bromine, and are there safer alternatives?

A5: While liquid bromine is the traditional reagent, it is highly toxic and corrosive. Safer alternatives are available, such as pyridinium (B92312) tribromide, which is a stable solid that delivers bromine in situ. Another alternative is the in situ generation of bromine from the oxidation of a bromide salt, for instance, using hydrogen peroxide and hydrobromic acid.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Reaction temperature is too low. 2. Inactive/degraded bromine source. 3. Insufficient reaction time.1. Ensure the temperature is maintained within the optimal range (e.g., -5°C to 0°C); too cold may significantly slow the reaction rate. 2. Use a fresh, high-purity source of bromine or brominating agent. 3. Monitor the reaction by TLC or GC to determine the appropriate reaction time.
Formation of a Colorless Aqueous Layer and an Organic Layer with Multiple Spots on TLC 1. Presence of water in the reaction.1. Use anhydrous solvents and dry glassware. If water is unavoidable, a phase-transfer catalyst might be employed, but this will complicate the reaction. It is best to minimize water content.
Reaction Mixture Remains Brown/Orange for an Extended Period 1. Insufficient heptene (bromine is in excess). 2. Low reaction temperature slowing the reaction rate excessively.1. Add a small amount of additional heptene until the color dissipates. 2. Allow the reaction to warm slightly (e.g., to 0°C or room temperature) while monitoring for completion.
Product Decomposes or Darkens upon Distillation 1. Distillation temperature is too high. 2. Presence of residual acid (HBr).1. Purify the 1,2-dibromoheptane via vacuum distillation to lower the boiling point and prevent decomposition.[5] 2. Before distillation, wash the crude product with a dilute sodium bicarbonate or sodium thiosulfate (B1220275) solution to neutralize any acidic impurities.

Data Presentation

The following table summarizes optimized conditions for the bromination of an alkene, adapted from a reliable protocol for cyclohexene (B86901), which is applicable to 1-heptene, and illustrates the impact of non-optimal conditions.

Parameter Optimal Condition Non-Optimal Condition Expected Outcome
Temperature -5°C to 0°C[5]> 25°CHigh yield of 1,2-dibromoheptane.[5] At higher temperatures, increased formation of allylic bromination byproducts.
Solvent Dichloromethane (anhydrous)Ethanol or aqueous solutionHigh yield of 1,2-dibromoheptane. Formation of 2-bromo-1-ethoxyheptane or 2-bromo-1-heptanol.
Light Reaction vessel covered (dark)Exposed to UV lightMinimized radical side reactions. Potential for radical substitution, leading to a mixture of products.
**Stoichiometry (Alkene:Br₂) **1.1 : 11 : 1.1Ensures complete consumption of bromine, simplifying workup. Excess bromine may require a quenching step and can lead to over-bromination.

Experimental Protocols

Protocol 1: Synthesis of 1,2-Dibromoheptane using Liquid Bromine

This protocol is adapted from a high-yield procedure for the bromination of cyclohexene and is suitable for 1-heptene.[5]

Materials:

  • 1-Heptene

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice-salt bath

Procedure:

  • Reactant Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1-heptene (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the flask to -5°C using an ice-salt bath.

  • Bromine Addition: Prepare a solution of bromine (0.95 eq) in anhydrous dichloromethane in the dropping funnel. Add the bromine solution dropwise to the stirred heptene solution, maintaining the reaction temperature between -5°C and 0°C. The addition should take approximately 1-2 hours. The disappearance of the bromine color indicates its consumption.

  • Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0°C.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any excess bromine), saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1,2-dibromoheptane.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction corresponding to 1,2-dibromoheptane.

Visualizations

Signaling Pathways and Experimental Workflows

Bromination_Mechanism Mechanism of Electrophilic Bromination of 1-Heptene Heptene 1-Heptene Bromonium Bromonium Ion Intermediate Heptene->Bromonium Electrophilic Attack Br2 Br₂ Br2->Bromonium Br_ion Bromide Ion (Br⁻) Br2->Br_ion Heterolytic Cleavage Product 1,2-Dibromoheptane (anti-addition) Bromonium->Product Br_ion->Bromonium Nucleophilic Attack (backside)

Caption: Mechanism of the electrophilic addition of bromine to 1-heptene.

Experimental_Workflow Experimental Workflow for Heptene Bromination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Prep Dissolve 1-Heptene in CH₂Cl₂ Cool Cool to -5°C Prep->Cool Add_Br2 Dropwise Addition of Br₂ in CH₂Cl₂ Cool->Add_Br2 Stir Stir at 0°C Add_Br2->Stir Wash1 Wash with Na₂S₂O₃ Stir->Wash1 Wash2 Wash with NaHCO₃ Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Dry Dry with MgSO₄ Wash3->Dry Concentrate Concentrate in vacuo Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill

Caption: A typical experimental workflow for the bromination of heptene.

Troubleshooting_Tree Troubleshooting Low Yield Start Low Yield Observed Check_Temp Was Temperature < 0°C? Start->Check_Temp Check_Solvent Was Solvent Anhydrous? Check_Temp->Check_Solvent Yes High_Temp High Temp: Allylic Bromination Check_Temp->High_Temp No Check_Light Was Reaction Shielded from Light? Check_Solvent->Check_Light Yes Wet_Solvent Wet Solvent: Bromohydrin Formation Check_Solvent->Wet_Solvent No Light_Exposure Light Exposure: Radical Side Reactions Check_Light->Light_Exposure No Solution_Temp Solution: Maintain -5°C to 0°C High_Temp->Solution_Temp Solution_Solvent Solution: Use Anhydrous Solvents Wet_Solvent->Solution_Solvent Solution_Light Solution: Run Reaction in the Dark Light_Exposure->Solution_Light

Caption: A troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Separation of 2,3-Dibromoheptane Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of 2,3-dibromoheptane stereoisomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the stereoisomers of 2,3-dibromoheptane and what is the general strategy for their separation?

A: 2,3-Dibromoheptane has two chiral centers (at carbons 2 and 3), which results in a total of four stereoisomers. These exist as two pairs of enantiomers:

  • (2R,3R)-2,3-dibromoheptane and (2S,3S)-2,3-dibromoheptane (Enantiomeric Pair A)

  • (2R,3S)-2,3-dibromoheptane and (2S,3R)-2,3-dibromoheptane (Enantiomeric Pair B)

The relationship between Pair A and Pair B is diastereomeric. Diastereomers have different physical properties and can typically be separated using standard achiral chromatography (e.g., normal-phase or reversed-phase HPLC).[1][2] Enantiomers, however, have identical physical properties in an achiral environment and require a chiral environment for separation.[3][4]

Therefore, a common two-step strategy is employed:

  • Diastereomer Separation: Separate the two enantiomeric pairs (A and B) from each other using a standard achiral column.

  • Enantiomer Separation: Resolve the enantiomers within each collected fraction using a chiral stationary phase (CSP) column.

Alternatively, a powerful chiral column under optimized conditions may be able to separate all four isomers in a single run.

Q2: Which chromatographic technique is best for separating the stereoisomers of 2,3-dibromoheptane: HPLC, SFC, or GC?

A: The optimal technique depends on the specific goals of the separation (analytical vs. preparative), available equipment, and desired efficiency.

  • Supercritical Fluid Chromatography (SFC): This is often the preferred technique for chiral separations in the pharmaceutical industry.[5][6] SFC typically uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster separations, higher efficiency, and reduced consumption of organic solvents compared to HPLC.[6][][8] It is highly effective for separating stereoisomers.[5][9]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a robust and widely used method for enantioseparation.[8] A vast library of chiral stationary phases (CSPs) is available. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are a common starting point for screening.[10][11]

  • Gas Chromatography (GC): GC can be effective for separating volatile, thermally stable compounds like halogenated alkanes. Separation of diastereomers is often straightforward on standard non-polar or mid-polar columns, based on differences in boiling points and polarity.[12][13] Enantiomer separation requires a special chiral GC column.

For 2,3-dibromoheptane, SFC is highly recommended for its speed and efficiency, followed by chiral HPLC. GC is a viable alternative, especially for analytical scale work.

Q3: I am seeing poor resolution between enantiomers on my chiral column. What are the first troubleshooting steps?

A: Poor enantiomeric resolution is a common challenge.[10] The interactions between the analyte and the chiral stationary phase (CSP) are highly specific.[14] A systematic approach to optimization is required.

  • Mobile Phase Composition: This is a critical factor.[10] In SFC or normal-phase HPLC, adjust the ratio of the alcohol co-solvent/modifier (e.g., methanol (B129727), ethanol (B145695), isopropanol).[15] Small changes can significantly impact selectivity.

  • Try Different Co-solvents: Switching from methanol to ethanol, for example, can alter the hydrogen bonding interactions and improve resolution.

  • Adjust Temperature: Temperature affects the thermodynamics of the chiral recognition process.[10][16] Try decreasing the column temperature in 5-10°C increments, as lower temperatures often enhance enantioselectivity.

  • Reduce Flow Rate: Lowering the flow rate can increase column efficiency and may improve resolution, though it will lengthen the run time.[15]

  • Screen Different CSPs: If optimization fails, the chosen CSP may not be suitable for your molecule.[10][15] Screening a set of CSPs with different chiral selectors (e.g., amylose (B160209) vs. cellulose derivatives) is the most effective way to find a successful separation.[11]

Troubleshooting Guide

This guide addresses specific problems in a tabular format for quick reference.

Problem Potential Cause(s) Recommended Solution(s)
No separation of any isomers (single peak) Inappropriate column choice (e.g., using an achiral column for enantiomers). Suboptimal mobile phase.1. Ensure you are using a chiral stationary phase (CSP) for enantiomeric separation.[1] 2. Begin a screening process with different mobile phases and CSPs.[11]
Separation of diastereomers, but co-elution of enantiomers The chosen CSP does not provide enantiorecognition for 2,3-dibromoheptane.1. Optimize mobile phase, additives, and temperature on the current column.[10] 2. If unsuccessful, screen a different family of CSPs (e.g., switch from a cellulose-based to an amylose-based column).
Poor peak shape (tailing or fronting) Secondary interactions with the stationary phase. Sample overload. Sample solvent is too strong.1. For basic analytes (not typical for dibromoheptane), a basic modifier like diethylamine (B46881) (DEA) is often added to the mobile phase.[10][16] For acidic analytes, an acidic modifier may help. 2. Reduce the sample concentration or injection volume.[16] 3. Dissolve the sample in the initial mobile phase or a weaker solvent.[17]
Inconsistent retention times Insufficient column equilibration.[16] Fluctuations in temperature or mobile phase composition. Pump performance issues.1. Ensure the column is fully equilibrated with the mobile phase before injection (flush with at least 10-20 column volumes). 2. Use a column oven to maintain a stable temperature.[10] 3. Check the HPLC/SFC system for leaks and ensure proper pump function.
Loss of resolution on a previously effective column Column contamination or degradation. Change in mobile phase preparation.1. Flush the column with a strong, compatible solvent as recommended by the manufacturer to remove contaminants.[17] For polysaccharide CSPs, flushing with 100% ethanol or isopropanol (B130326) can be effective.[16] 2. Ensure mobile phase solvents are fresh, high-purity, and prepared consistently.[16]

Experimental Protocols

The following are representative starting protocols for method development. Note: As specific data for 2,3-dibromoheptane is not widely published, these methods are based on general principles for separating halogenated and other non-polar chiral compounds. Optimization will be required.

Protocol 1: Chiral SFC Screening
  • Sample Preparation: Dissolve the 2,3-dibromoheptane mixture in methanol or ethanol to a concentration of ~1 mg/mL.

  • SFC System & Conditions:

    • Columns (for screening):

      • Cellulose-based CSP (e.g., CHIRALCEL® OD-H)

      • Amylose-based CSP (e.g., CHIRALPAK® AD-H)

    • Mobile Phase: Supercritical CO₂ with a methanol (MeOH) co-solvent gradient.

    • Gradient: 5% to 40% MeOH over 10 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40°C.

    • Detection: UV at 210 nm.

  • Procedure:

    • Equilibrate the first column with the initial mobile phase conditions.

    • Inject 5 µL of the sample and run the gradient.

    • Review the chromatogram for any separation.

    • Repeat the process for the second column.

  • Optimization: Based on the screening results, select the column/co-solvent combination that shows the most promise. Optimize the separation by running isocratic conditions, adjusting the co-solvent percentage, temperature, and back pressure.[10]

Protocol 2: Chiral Normal-Phase HPLC
  • Sample Preparation: Dissolve the 2,3-dibromoheptane mixture in the initial mobile phase (e.g., 99:1 Hexane:Isopropanol) to a concentration of ~1 mg/mL.

  • HPLC System & Conditions:

    • Column: Polysaccharide-based CSP (e.g., Amylose or Cellulose).

    • Mobile Phase: Hexane/Isopropanol (IPA) mixture. Start with a 99:1 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the sample.

  • Optimization:

    • If resolution is poor, systematically increase the percentage of the polar modifier (IPA) (e.g., to 98:2, 95:5).[10]

    • Evaluate the effect of column temperature on the separation.[15]

    • If peaks are broad, try reducing the flow rate.

Quantitative Data Summary

The following table presents hypothetical but realistic data from a chiral SFC method development screen for 2,3-dibromoheptane to illustrate how results can be compared.

Table 1: Representative SFC Screening Data for 2,3-Dibromoheptane Isomers

Column (CSP) Co-Solvent Resolution (Rs) between Enantiomeric Pair A Resolution (Rs) between Enantiomeric Pair B Analysis Time (min)
Cellulose-basedMethanol1.10.98.5
Cellulose-basedEthanol1.41.39.2
Amylose-based Methanol 1.8 1.6 7.8
Amylose-basedEthanol1.61.58.1

Data is illustrative. Rs > 1.5 is generally considered baseline separation.

Visual Workflow and Logic Diagrams

The following diagrams illustrate key workflows for separating stereoisomers.

Chiral_Method_Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_result Phase 3: Final Method start Racemic Mixture of 2,3-Dibromoheptane screen_csp Screen Multiple CSPs (e.g., Amylose, Cellulose) start->screen_csp screen_solv Screen Co-Solvents (MeOH, EtOH, IPA) screen_csp->screen_solv eval Evaluate Results: Partial Separation Achieved? screen_solv->eval opt_mp Optimize Mobile Phase (Isocratic % Co-Solvent) eval->opt_mp Yes no_sep No Separation: Return to Screening eval->no_sep No opt_temp Optimize Temperature opt_mp->opt_temp opt_flow Optimize Flow Rate opt_temp->opt_flow final Baseline Separation: Method Validated opt_flow->final no_sep->screen_csp

Caption: Workflow for chiral method development.

Troubleshooting_Tree start Problem: Poor Resolution (Rs < 1.5) check_mp Is Mobile Phase Optimized? start->check_mp check_temp Is Temperature Optimized? check_mp->check_temp Yes sol_mp_ratio Adjust % Co-Solvent/ Modifier Ratio check_mp->sol_mp_ratio No check_csp Is CSP Appropriate? check_temp->check_csp Yes sol_temp Decrease Temperature (e.g., 40°C -> 30°C) check_temp->sol_temp No sol_csp Screen a Different Class of CSP check_csp->sol_csp No end Resolution Improved check_csp->end Yes sol_mp_ratio->check_temp sol_mp_type Try Different Co-Solvent (e.g., EtOH instead of MeOH) sol_mp_ratio->sol_mp_type sol_mp_type->check_temp sol_temp->check_csp sol_csp->end

Caption: Troubleshooting decision tree for poor resolution.

References

stability and long-term storage conditions for 2,3-Dibromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and long-term storage of 2,3-Dibromoheptane for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2,3-Dibromoheptane?

A1: The stability of 2,3-Dibromoheptane, like other halogenated hydrocarbons, is primarily influenced by exposure to heat, light, moisture, and incompatible materials.[1][2][3] Prolonged exposure to these conditions can lead to degradation.

Q2: How should 2,3-Dibromoheptane be stored for long-term stability?

A2: For optimal long-term stability, 2,3-Dibromoheptane should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4][5][6] It is often recommended to store it under refrigeration to maintain its quality.[5]

Q3: What materials are incompatible with 2,3-Dibromoheptane?

A3: 2,3-Dibromoheptane is incompatible with strong oxidizing agents, strong acids, strong bases, and certain metals.[1][2][4] Contact with these substances can cause vigorous reactions and decomposition of the compound.

Q4: Are there any signs of degradation I should look for?

A4: Discoloration (e.g., development of a yellowish tint), precipitate formation, or a change in odor can be indicators of degradation. For quantitative analysis, techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess purity over time.

Q5: What are the potential degradation pathways for 2,3-Dibromoheptane?

A5: While specific degradation pathways for 2,3-Dibromoheptane are not extensively documented, similar bromoalkanes can undergo dehydrohalogenation (elimination of HBr) or substitution reactions, especially in the presence of bases or nucleophiles. Microbial degradation can also occur if the compound comes into contact with certain microorganisms.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the sample Exposure to light or air (oxidation)Store in an amber or opaque container, and consider purging the headspace with an inert gas like argon or nitrogen before sealing.
Unexpected experimental results Impurities from degradationVerify the purity of the 2,3-Dibromoheptane using an appropriate analytical method (e.g., GC-MS, NMR). If impurities are detected, consider purification (e.g., distillation) or using a fresh batch.
Precipitate formation in the container Reaction with moisture or container materialEnsure the container is dry before use and is made of a compatible material (e.g., glass). Store in a desiccator if moisture is a concern.
Pressure buildup in the container Decomposition leading to gas formationVent the container carefully in a fume hood. Evaluate storage conditions, as this may indicate exposure to heat or incompatible substances.

Storage and Stability Data

Storage Condition Time Point Purity (%) Appearance Notes
Refrigerated (2-8 °C), Dark Initial
6 Months
1 Year
2 Years
Room Temperature (~25 °C), Dark Initial
6 Months
1 Year
2 Years
Room Temperature (~25 °C), Light Exposure Initial
1 Month
3 Months
6 Months

Experimental Protocols

Protocol for Assessing Purity by Gas Chromatography (GC)

  • Instrument and Column: Use a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for separating halogenated hydrocarbons (e.g., a non-polar or medium-polarity column).

  • Sample Preparation: Prepare a dilute solution of 2,3-Dibromoheptane in a high-purity solvent (e.g., hexane (B92381) or ethyl acetate).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample. The purity can be estimated by the relative peak area of the main component compared to any impurity peaks.

Logical Relationships in Stability

The following diagram illustrates the key factors influencing the stability of 2,3-Dibromoheptane and the potential outcomes.

Factors Affecting 2,3-Dibromoheptane Stability A 2,3-Dibromoheptane B Storage Conditions A->B is subjected to I Proper Storage: Cool, Dry, Dark, Inert Atmosphere A->I benefits from C Exposure to Light B->C D Exposure to Heat B->D E Presence of Moisture B->E F Contact with Incompatibles (Oxidizers, Bases) B->F G Degradation C->G D->G E->G F->G H Stable Compound I->H

Caption: Logical flow of factors that can impact the chemical stability of 2,3-Dibromoheptane.

References

Technical Support Center: Grignard Reactions with Dibromoalkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Grignard reactions involving dibromoalkanes. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during these complex but powerful synthetic transformations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reactions and achieve your desired synthetic outcomes.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a user-friendly question-and-answer format.

FAQs

  • Q1: What are the primary challenges when preparing a Grignard reagent from a dibromoalkane?

    • A1: The main challenges stem from the difunctional nature of the starting material. Key issues include the formation of a di-Grignard reagent, intermolecular Wurtz-type coupling to form dimeric or polymeric byproducts, and intramolecular cyclization, especially with shorter chain dibromoalkanes.[1] Additionally, as with all Grignard reactions, initiation can be difficult due to the passivating oxide layer on the magnesium surface, and the reagent is highly sensitive to moisture.

  • Q2: My Grignard reaction with a dibromoalkane is not initiating. What should I do?

    • A2: Difficulty in initiating a Grignard reaction is a common problem. Here are several activation methods for the magnesium turnings:

      • Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere before adding the solvent to break the magnesium oxide layer.

      • Chemical Activation: Add a small crystal of iodine, which will react with the magnesium surface to expose fresh metal. Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used; it reacts with magnesium to form ethene gas and magnesium bromide, effectively activating the surface.

      • Thermal Activation: Gentle heating with a heat gun under a flow of inert gas can help to drive off any adsorbed moisture and activate the magnesium.

  • Q3: I am observing a significant amount of a high-boiling point byproduct. What is it likely to be and how can I minimize it?

    • A3: A high-boiling point byproduct is often the result of intermolecular Wurtz-type coupling, where the formed Grignard reagent reacts with unreacted dibromoalkane to form a dimer or oligomer.[1] To minimize this side reaction:

      • Slow Addition: Add the dibromoalkane solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, reducing the chance of it reacting with the newly formed Grignard reagent.[1]

      • Dilute Conditions: Running the reaction at a lower concentration can reduce the frequency of intermolecular collisions.

      • Lower Temperature: While initiation may require some heat, lowering the temperature once the reaction has started can disfavor the coupling reaction.[2]

  • Q4: My reaction is producing a significant amount of a cyclic alkane. How can I prevent this?

    • A4: The formation of a cyclic alkane is due to an intramolecular Grignard reaction (a form of Wurtz coupling). This is particularly common when forming Grignard reagents from 1,4-dibromobutane (B41627) and 1,5-dibromopentane, which can form stable five- and six-membered rings, respectively. To minimize intramolecular cyclization:

      • Lower Temperatures: Running the reaction at lower temperatures will disfavor the intramolecular cyclization, which often has a higher activation energy.[3]

      • Choice of Solvent: The choice of solvent can influence the reaction pathway. While ethers like THF and diethyl ether are standard, their impact on cyclization should be considered.

      • Rapid Subsequent Reaction: If the Grignard reagent is an intermediate, adding the electrophile as the Grignard is formed (Barbier conditions) can sometimes trap it before it has a chance to cyclize.

  • Q5: How can I selectively form the mono-Grignard reagent from a dibromoalkane?

    • A5: To favor the formation of the mono-Grignard reagent over the di-Grignard, precise control over the reaction stoichiometry is crucial. Use a molar excess of the dibromoalkane relative to magnesium (e.g., 1.5 to 2 equivalents of the dibromoalkane). This ensures that the magnesium is consumed before a significant amount of the di-Grignard can form.

Data Presentation

The following table summarizes the impact of reaction conditions on the product distribution in the Grignard reaction of a generic dibromoalkane, highlighting the competition between the desired Grignard reagent formation, Wurtz coupling, and intramolecular cyclization.

ParameterConditionPredominant Product(s)Rationale
Temperature Low (-78°C to 0°C)Grignard ReagentFavors the desired reaction pathway by slowing down side reactions with higher activation energies like Wurtz coupling and cyclization.[3]
High (Reflux)Wurtz Coupling & Cyclization ProductsHigher temperatures increase the rate of all reactions, but often disproportionately favor the undesired coupling and cyclization pathways.[2]
Concentration HighWurtz Coupling ProductsIncreased concentration leads to a higher probability of intermolecular reactions between the Grignard reagent and the unreacted dibromoalkane.
Low (High Dilution)Grignard Reagent, Cyclization ProductLowering the concentration disfavors intermolecular Wurtz coupling, but intramolecular cyclization may still occur.
Rate of Addition Slow (Dropwise)Grignard ReagentMaintains a low instantaneous concentration of the dibromoalkane, minimizing its reaction with the formed Grignard reagent (Wurtz coupling).[1]
FastWurtz Coupling ProductsA high local concentration of the dibromoalkane promotes the Wurtz coupling side reaction.
Solvent Diethyl EtherGrignard ReagentOften a good balance for Grignard formation, though specific effects on side reactions can vary.
Tetrahydrofuran (THF)Grignard ReagentCan better stabilize the Grignard reagent, but its higher boiling point might favor side reactions if the temperature is not controlled.

Experimental Protocols

Protocol 1: Preparation of a Mono-Grignard Reagent from 1,4-Dibromobutane

Objective: To prepare a solution of 4-bromobutylmagnesium bromide.

Materials:

  • Magnesium turnings

  • 1,4-Dibromobutane

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Magnetic stirrer and stir bar

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled while hot under a stream of dry nitrogen or argon.

  • Reaction Setup: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the three-neck flask. Equip the flask with a magnetic stir bar, reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet.

  • Solvent Addition: Add enough anhydrous diethyl ether to the flask to cover the magnesium turnings.

  • Initiation: Prepare a solution of 1,4-dibromobutane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of this solution to the magnesium suspension. Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the appearance of bubbling.

  • Grignard Formation: Once the reaction has initiated, add the remaining 1,4-dibromobutane solution dropwise at a rate that maintains a gentle reflux.

  • Completion and Use: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting grayish solution of the Grignard reagent should be used immediately in the subsequent reaction step.

Visualizations

The following diagrams illustrate key concepts and workflows related to Grignard reactions of dibromoalkanes.

Troubleshooting_Workflow start Low Yield or No Reaction check_initiation Reaction Initiation Failure? start->check_initiation activate_mg Activate Mg: - Iodine crystal - 1,2-dibromoethane - Mechanical crushing check_initiation->activate_mg Yes check_byproducts Byproducts Observed? check_initiation->check_byproducts No activate_mg->check_byproducts wurtz High M.W. Byproduct (Wurtz Coupling) check_byproducts->wurtz Yes cyclization Cyclic Alkane Byproduct (Intramolecular Cyclization) check_byproducts->cyclization Yes success Improved Yield of Desired Product check_byproducts->success No minimize_wurtz Minimize Wurtz: - Slow addition - High dilution - Lower temperature wurtz->minimize_wurtz minimize_cyclization Minimize Cyclization: - Lower temperature - Barbier conditions cyclization->minimize_cyclization minimize_wurtz->success minimize_cyclization->success

Caption: Troubleshooting workflow for low-yield Grignard reactions.

Competing_Pathways dibromoalkane Br-(CH2)n-Br + Mg grignard Br-(CH2)n-MgBr (Desired Product) dibromoalkane->grignard Path A wurtz Br-(CH2)n-(CH2)n-Br (Wurtz Coupling) grignard->wurtz Path B + Br-(CH2)n-Br cyclization Cycloalkane (Intramolecular Cyclization) grignard->cyclization Path C (Intramolecular)

Caption: Competing reaction pathways in Grignard reactions of dibromoalkanes.

References

Technical Support Center: Troubleshooting Incomplete Reactions of 2,3-Dibromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals encountering challenges with elimination reactions of 2,3-dibromoheptane. The following question-and-answer format addresses common issues, offering detailed troubleshooting strategies and experimental protocols to ensure successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected product from the reaction of 2,3-dibromoheptane with a strong base?

A1: The reaction of 2,3-dibromoheptane, a vicinal dihalide, with a strong base is expected to undergo a double dehydrohalogenation via two sequential E2 elimination reactions.[1] This process results in the formation of an alkyne, primarily a mixture of heptyne isomers.[2][3]

Q2: Why is my reaction incomplete, leaving unreacted 2,3-dibromoheptane?

A2: Incomplete reactions can stem from several factors, including the use of a base that is not strong enough, insufficient equivalents of the base, low reaction temperatures, or a non-optimal solvent. For a successful double dehydrohalogenation, a very strong base is typically required.[1][4]

Q3: I obtained a mixture of products. What are the likely side products?

A3: A common issue is the formation of a mixture of constitutional isomers of heptyne, such as hept-2-yne and hept-3-yne.[5] The regioselectivity of the elimination is influenced by the base used.[6] Additionally, if the reaction conditions are not stringent enough, the reaction may halt after the first elimination, yielding bromoheptene intermediates.

Q4: How can I control the regioselectivity of the reaction to favor a specific heptyne isomer?

A4: The choice of base is a critical factor in controlling the regioselectivity of the elimination.[6] Sterically hindered (bulky) bases, such as potassium tert-butoxide, tend to favor the formation of the less substituted alkene (Hofmann product) by abstracting the more accessible proton.[7] Less hindered, strong bases like sodium amide are more likely to yield the more stable, more substituted alkyne (Zaitsev product).[8]

Troubleshooting Guide

Problem: Low Yield of Alkyne Product

An incomplete reaction is a common hurdle in the synthesis of alkynes from vicinal dihalides. Several factors can contribute to low conversion of 2,3-dibromoheptane to the desired heptyne product.

Potential Causes and Solutions

Potential CauseRecommended Solution
Insufficient Base Strength The second dehydrohalogenation step to form the alkyne requires a stronger base than the first elimination.[1] While potassium hydroxide (B78521) (KOH) can initiate the first elimination, a much stronger base like sodium amide (NaNH₂) is often necessary to drive the reaction to completion.[1][4]
Inadequate Amount of Base For the double elimination to proceed, at least two equivalents of a strong base are required.[1] If a terminal alkyne were a possible product, three equivalents would be necessary to account for the deprotonation of the acidic terminal alkyne proton.[9]
Low Reaction Temperature Elimination reactions are generally favored by higher temperatures.[10] If the reaction is sluggish, gradually increasing the temperature may improve the rate and yield. However, excessively high temperatures can lead to undesired side reactions, such as isomerization of the alkyne product.
Inappropriate Solvent The choice of solvent can influence the reaction rate and outcome. Polar aprotic solvents can enhance the rate of E2 reactions.[11] For reactions with sodium amide, liquid ammonia (B1221849) is a common solvent.[12] For alkoxides like potassium tert-butoxide, the corresponding alcohol (tert-butanol) or an aprotic solvent like THF may be used.[13]
Problem: Formation of Undesired Isomers

The structure of 2,3-dibromoheptane allows for the formation of different heptyne isomers. Controlling the product distribution is key to a successful synthesis.

Influence of Base on Product Distribution (Qualitative)

BaseExpected Major ProductRationale
Sodium Amide (NaNH₂)Hept-2-yne (Zaitsev product)A strong, non-bulky base that favors the formation of the more thermodynamically stable, more substituted alkyne.[8]
Potassium tert-Butoxide (KOtBu)Hept-3-yne (Hofmann-like product)A sterically hindered base that preferentially abstracts the less sterically hindered proton, leading to the less substituted alkyne.[7]

Experimental Protocols

General Protocol for the Dehydrobromination of a Vicinal Dibromide

This protocol is adapted from the synthesis of an alkyne from a vicinal dibromide and can be used as a starting point for the reaction of 2,3-dibromoheptane.[10]

Materials:

  • Vicinal dibromide (e.g., 2,3-dibromoheptane)

  • Potassium Hydroxide (KOH)

  • Ethylene (B1197577) Glycol

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the vicinal dibromide, potassium hydroxide, and ethylene glycol.

  • Heat the mixture to reflux for 20-30 minutes.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled mixture into cold water to precipitate the crude product.

  • Collect the crude product by vacuum filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified alkyne.

Note: For a more complete reaction to the alkyne, a stronger base such as sodium amide in liquid ammonia may be necessary.[4]

Visualizing the Troubleshooting Process

The following diagram illustrates the logical workflow for troubleshooting an incomplete reaction of 2,3-dibromoheptane.

TroubleshootingWorkflow cluster_start Start cluster_analysis Problem Analysis cluster_causes Potential Causes cluster_solutions_yield Solutions for Low Yield cluster_solutions_isomers Solutions for Isomer Control cluster_end End Goal Start Incomplete Reaction of 2,3-Dibromoheptane Analysis Analyze Reaction Outcome (e.g., GC-MS, NMR) Start->Analysis LowYield Low Yield of Alkyne Analysis->LowYield Predominantly unreacted starting material IsomerMix Mixture of Isomers Analysis->IsomerMix Product is a mixture of undesired isomers StrongerBase Use Stronger Base (e.g., NaNH2) LowYield->StrongerBase MoreBase Increase Equivalents of Base LowYield->MoreBase HigherTemp Increase Reaction Temperature LowYield->HigherTemp SolventChange Change Solvent LowYield->SolventChange BulkyBase Use Bulky Base for Less Substituted Alkyne (e.g., KOtBu) IsomerMix->BulkyBase NonBulkyBase Use Non-Bulky Base for More Substituted Alkyne (e.g., NaNH2) IsomerMix->NonBulkyBase Success Successful Reaction: High Yield of Desired Isomer StrongerBase->Success MoreBase->Success HigherTemp->Success SolventChange->Success BulkyBase->Success NonBulkyBase->Success

Caption: Troubleshooting workflow for incomplete reactions of 2,3-dibromoheptane.

References

Technical Support Center: Solvent Polarity Effects on 2,3-Dibromoheptane Reaction Rates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effect of solvent polarity on the reaction rates of 2,3-dibromoheptane.

Frequently Asked Questions (FAQs)

Q1: What are the expected major reaction pathways for 2,3-dibromoheptane with a base?

A1: 2,3-Dibromoheptane is a secondary alkyl dihalide. With a strong, non-nucleophilic base, the primary reaction is expected to be an E2 (bimolecular elimination) reaction, leading to the formation of various bromoheptenes and potentially heptadienes. If the base is also a good nucleophile, SN2 (bimolecular nucleophilic substitution) will compete with the E2 pathway.[1][2]

Q2: How does solvent polarity generally affect E2 and SN2 reaction rates?

A2: The effect of solvent polarity depends on the specific reaction pathway:

  • E2 Reactions: The transition state of an E2 reaction has a dispersed charge compared to the reactants. Polar protic solvents can solvate the base, slightly decreasing its strength and potentially slowing the reaction. Polar aprotic solvents have a less pronounced effect on the base and are often considered favorable for E2 reactions.[3][4] However, the influence of solvent polarity on E2 reactions is generally less dramatic than on SN1 or E1 reactions.[4]

  • SN2 Reactions: Polar aprotic solvents, such as DMSO or acetone, are known to significantly increase the rate of SN2 reactions.[5][6] This is because they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and more reactive. Polar protic solvents, like ethanol (B145695) or water, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon, thus slowing down the SN2 reaction.[4][5]

Q3: Will changing the solvent from a polar protic to a polar aprotic solvent favor E2 or SN2 for 2,3-dibromoheptane?

A3: Changing from a polar protic to a polar aprotic solvent will generally favor the SN2 pathway to a greater extent than the E2 pathway.[4][5][6] This can lead to a higher proportion of substitution products. However, the outcome also strongly depends on the nature of the base and the temperature.

Q4: What is the expected regioselectivity of the E2 reaction for 2,3-dibromoheptane?

A4: According to Zaitsev's rule, the major alkene product will be the most substituted (most stable) one.[2] For 2,3-dibromoheptane, elimination of HBr can lead to several isomeric bromoheptenes. The thermodynamically most stable isomer is expected to be the major product, especially with a small, strong base. With a sterically hindered base like potassium tert-butoxide, the Hofmann product (the less substituted alkene) may be favored.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction is too slow. 1. The solvent is excessively solvating the base/nucleophile (e.g., a polar protic solvent for an SN2 reaction).2. The base is not strong enough for an E2 reaction.3. The temperature is too low.1. Switch to a polar aprotic solvent (e.g., DMSO, DMF) to enhance nucleophilicity for SN2 or consider a less polar solvent for E2.2. Use a stronger base (e.g., sodium ethoxide, potassium tert-butoxide).3. Increase the reaction temperature, as elimination reactions are generally favored by heat.
Low yield of desired elimination product. 1. Competing SN2 reaction is significant.2. The base is too nucleophilic.1. Use a sterically hindered, non-nucleophilic base (e.g., potassium tert-butoxide, DBU).2. Increase the reaction temperature to favor elimination over substitution.
Unexpected product ratio (e.g., more SN2 than E2). 1. The chosen solvent strongly favors the SN2 pathway (e.g., a polar aprotic solvent).2. The base is a better nucleophile than a base.1. Consider using a less polar solvent or a polar protic solvent if you want to disfavor SN2.2. Use a bulkier, less nucleophilic base.
Inconsistent reaction rates between experiments. 1. Inconsistent temperature control.2. Water contamination in aprotic solvents.3. Inconsistent concentration of reactants.1. Use a temperature-controlled reaction setup (e.g., an oil bath).2. Use anhydrous solvents and dry glassware.3. Ensure accurate and consistent preparation of reactant solutions.

Data Presentation

Due to the lack of specific kinetic data for 2,3-dibromoheptane in the literature, the following table presents representative data for the E2 reaction of secondary alkyl bromides with sodium ethoxide in ethanol, illustrating the effect of substrate structure on reaction rates.

Alkyl BromideRelative E2 Reaction Rate
Bromoethane (1°)1
2-Bromopropane (2°)5
2-Bromo-2-methylpropane (3°)40

Data adapted from a study on the relative rates of E2 reactions with sodium ethoxide in ethanol at 25°C.[2]

This table demonstrates that the rate of the E2 reaction increases with increasing substitution at the alpha-carbon, which is a typical trend for this reaction mechanism.[1]

Experimental Protocols

Objective: To determine the rate of reaction of a secondary alkyl halide (e.g., 2,3-dibromoheptane) with a base in different solvents by monitoring the consumption of the base over time.

Materials:

  • 2,3-dibromoheptane

  • Selected solvents (e.g., ethanol, dimethyl sulfoxide (B87167) - DMSO)

  • Strong base (e.g., sodium ethoxide)

  • Standardized solution of HCl for titration

  • Phenolphthalein (B1677637) indicator

  • Constant temperature bath

  • Reaction flasks, burettes, pipettes, and other standard laboratory glassware

Procedure (Titration Method):

  • Preparation:

    • Prepare solutions of 2,3-dibromoheptane and the base (e.g., 0.1 M sodium ethoxide) in the chosen solvent.

    • Ensure all glassware is clean and dry, especially when using aprotic solvents.

  • Reaction Initiation:

    • Place a known volume of the base solution into a reaction flask and allow it to equilibrate to the desired temperature in a constant temperature bath.

    • Separately, bring a solution of 2,3-dibromoheptane in the same solvent to the same temperature.

    • To start the reaction, rapidly add a known volume of the 2,3-dibromoheptane solution to the base solution. Start a timer immediately.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 5-10 minutes), withdraw a small aliquot (e.g., 5 mL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing an excess of a weak acid or ice-cold water to stop the reaction.

  • Titration:

    • Add a few drops of phenolphthalein indicator to the quenched aliquot.

    • Titrate the unreacted base in the aliquot with a standardized solution of HCl until the pink color disappears.

    • Record the volume of HCl used.

  • Data Analysis:

    • Calculate the concentration of the base at each time point.

    • Plot the concentration of the base versus time.

    • Determine the initial rate of the reaction from the slope of the tangent to the curve at t=0.

    • Repeat the experiment with different solvents to compare the reaction rates.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis prep_reagents Prepare Reactant Solutions (2,3-Dibromoheptane & Base) prep_solvent Select & Dry Solvents equilibrate Equilibrate Reactants to Temperature prep_solvent->equilibrate mix Mix Reactants (Start Timer) equilibrate->mix t=0 aliquot Withdraw Aliquots at Intervals mix->aliquot quench Quench Reaction aliquot->quench titrate Titrate Unreacted Base quench->titrate analyze Calculate [Base] & Determine Rate titrate->analyze

Caption: Experimental workflow for determining reaction rates.

Reaction_Pathways cluster_E2 E2 Pathway cluster_SN2 SN2 Pathway Reactants 2,3-Dibromoheptane + Base E2_TS Concerted Transition State Reactants->E2_TS Strong, Bulky Base Higher Temp SN2_TS Bimolecular Transition State Reactants->SN2_TS Strong, Nucleophilic Base Polar Aprotic Solvent E2_Product Elimination Product (Bromoheptene) E2_TS->E2_Product SN2_Product Substitution Product SN2_TS->SN2_Product Solvent Solvent Polarity Solvent->E2_TS Moderate Influence Solvent->SN2_TS Strong Influence

Caption: Competing E2 and SN2 reaction pathways.

References

Validation & Comparative

Comparative Reactivity of 2,3-Dibromoheptane vs. 1,2-Dibromoheptane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric starting materials is crucial for designing efficient and predictable synthetic routes. This guide provides an objective comparison of the reactivity of 2,3-dibromoheptane and 1,2-dibromoheptane (B1620216), two vicinal dibromide isomers with distinct chemical behaviors. This analysis, grounded in the principles of physical organic chemistry, explores their differential reactivity, primarily in base-induced elimination reactions.

Executive Summary

Comparative Reactivity Analysis

The predominant reaction for both 2,3-dibromoheptane and 1,2-dibromoheptane with a strong, non-nucleophilic base is the E2 elimination. The rate of an E2 reaction is sensitive to several factors, including the strength of the base, the nature of the leaving group, and the structure of the alkyl halide, particularly steric hindrance and the availability of anti-periplanar β-hydrogens.

1,2-Dibromoheptane: This isomer possesses bromine atoms on the first and second carbon atoms. The initial dehydrohalogenation can proceed by abstraction of a proton from either carbon-1 or carbon-3. Abstraction of a proton from carbon-1 is sterically less hindered as it is a primary carbon. This would lead to the formation of 1-bromohept-1-ene. Abstraction of a proton from the secondary carbon at the C-3 position would yield 2-bromohept-1-ene. Given the lower steric hindrance, the formation of 1-bromohept-1-ene is generally favored, especially with a bulky base. Subsequent elimination from these intermediates would lead to hept-1-yne.

2,3-Dibromoheptane: In this isomer, the bromine atoms are located on the second and third carbon atoms. The possible β-hydrogens for the initial elimination are on carbon-1 and carbon-4. Abstraction of a primary hydrogen from carbon-1 would lead to 3-bromohept-1-ene. Abstraction of a secondary hydrogen from carbon-4 would result in 2-bromohept-3-ene. The choice between these two pathways is more nuanced and can be influenced by the base used. A small, strong base might favor the formation of the more substituted (and thermodynamically more stable) internal alkene (Zaitsev's rule), while a bulky base would favor the formation of the less substituted terminal alkene (Hofmann's rule). The subsequent elimination from these vinyl bromide intermediates would lead to a mixture of hept-1-yne and hept-2-yne.

Due to the presence of a less sterically hindered primary hydrogen available for abstraction at the C-1 position, 1,2-dibromoheptane is predicted to undergo the initial E2 elimination at a slightly faster rate than 2,3-dibromoheptane , where the most accessible hydrogens for the first elimination are on a primary carbon but are adjacent to a secondary carbon bearing a bromine atom.

Data Presentation

While specific experimental kinetic and product distribution data for the comparative dehydrohalogenation of 2,3-dibromoheptane and 1,2-dibromoheptane is not extensively documented, the following table provides an illustrative comparison of the expected products based on established chemical principles. The product ratios are hypothetical and would be dependent on specific reaction conditions such as the base used, solvent, and temperature.

SubstratePossible First Elimination ProductsPossible Final Alkyne ProductsPredicted Major Initial Product (with bulky base)
1,2-Dibromoheptane 1-Bromohept-1-ene, 2-Bromohept-1-eneHept-1-yne1-Bromohept-1-ene
2,3-Dibromoheptane 3-Bromohept-1-ene, 2-Bromohept-3-eneHept-1-yne, Hept-2-yne3-Bromohept-1-ene

Experimental Protocols

The following are general experimental protocols for conducting dehydrohalogenation reactions on vicinal dibromides. These can be adapted to perform a comparative study of 2,3-dibromoheptane and 1,2-dibromoheptane. Reaction progress and product distribution would typically be monitored and analyzed by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Protocol 1: Dehydrohalogenation using Potassium Hydroxide (B78521) in Ethanol

Objective: To perform a double dehydrohalogenation to synthesize alkynes using a strong, non-bulky base.

Materials:

  • Vicinal dibromoheptane (1,2- or 2,3-isomer)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Reflux condenser

  • Heating mantle

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the vicinal dibromoheptane in a minimal amount of absolute ethanol.

  • Add a stoichiometric excess (typically 2.5-3 equivalents) of powdered potassium hydroxide to the solution.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane).

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude alkyne product.

  • Purify the product by distillation or column chromatography.

Protocol 2: Dehydrohalogenation using Potassium tert-Butoxide

Objective: To perform a double dehydrohalogenation, potentially favoring the Hofmann product in the initial elimination step, using a strong, bulky base.

Materials:

  • Vicinal dibromoheptane (1,2- or 2,3-isomer)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, depending on the reaction temperature)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Add the vicinal dibromoheptane and the anhydrous solvent to the flask.

  • While stirring, add a stoichiometric excess (typically 2.5-3 equivalents) of potassium tert-butoxide to the solution. The addition may be done in portions to control any exothermic reaction.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or GC.

  • Upon completion, carefully quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify as needed by distillation or column chromatography.

Visualizations

E2_Elimination_Pathway cluster_12 1,2-Dibromoheptane Pathway cluster_23 2,3-Dibromoheptane Pathway 1,2-DBH 1,2-Dibromoheptane TS1 Transition State 1 1,2-DBH->TS1 - HBr Base1 Strong Base (e.g., t-BuOK) Base1->TS1 1-BH-1-ene 1-Bromohept-1-ene (Major Intermediate) TS1->1-BH-1-ene TS2 Transition State 2 1-BH-1-ene->TS2 - HBr Base2 Strong Base Base2->TS2 Hept-1-yne Hept-1-yne TS2->Hept-1-yne 2,3-DBH 2,3-Dibromoheptane TS3 Transition State 3 2,3-DBH->TS3 - HBr Base3 Strong Base (e.g., t-BuOK) Base3->TS3 3-BH-1-ene 3-Bromohept-1-ene (Major Intermediate) TS3->3-BH-1-ene TS4 Transition State 4 3-BH-1-ene->TS4 - HBr Base4 Strong Base Base4->TS4 Hept-1-yne_2 Hept-1-yne TS4->Hept-1-yne_2 Hept-2-yne Hept-2-yne TS4->Hept-2-yne

Caption: E2 elimination pathways for 1,2- and 2,3-dibromoheptane.

Experimental_Workflow start Start: Vicinal Dibromoheptane Isomer reaction Reaction with Strong Base (e.g., KOH in EtOH or t-BuOK in THF) start->reaction monitoring Reaction Monitoring (TLC or GC) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon completion drying Drying of Organic Layer workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Distillation or Chromatography) concentration->purification analysis Product Analysis (GC, NMR, IR) purification->analysis end End: Purified Alkyne Product(s) analysis->end

Caption: General experimental workflow for dehydrohalogenation.

Validating the Structure of 2,3-Dibromoheptane using 13C NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of theoretical and experimental 13C NMR data to validate the structure of 2,3-dibromoheptane. By leveraging predicted spectral data and comparing it with experimentally obtained spectra of analogous bromoalkanes, researchers can confidently confirm the identity and purity of their synthesized compounds.

Data Presentation: Comparison of 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for 2,3-dibromoheptane and the experimental data for structurally related bromoalkanes. The predicted values were obtained using the online NMR predictor, NMRDB.org. Experimental data for the comparative compounds were sourced from publicly available spectral databases.

Carbon PositionPredicted Chemical Shift (ppm) for 2,3-DibromoheptaneExperimental Chemical Shift (ppm) for 2-Bromoheptane (B1584549)Experimental Chemical Shift (ppm) for 1,7-DibromoheptaneExperimental Chemical Shift (ppm) for 2,3-Dibromobutane (B42614)
C1 26.526.933.825.1
C2 62.155.232.753.5
C3 68.740.528.253.5
C4 36.428.728.825.1
C5 29.131.528.8-
C6 22.422.532.7-
C7 13.914.033.8-

Analysis and Interpretation

The predicted 13C NMR spectrum of 2,3-dibromoheptane shows seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbons directly attached to the bromine atoms (C2 and C3) are significantly deshielded, appearing at higher chemical shifts (62.1 and 68.7 ppm, respectively) due to the electronegativity of the bromine atoms. This is consistent with the experimental data for other bromoalkanes. For instance, in 2-bromoheptane, the carbon bearing the bromine (C2) resonates at 55.2 ppm. In 2,3-dibromobutane, the two bromine-bearing carbons (C2 and C3) appear at 53.5 ppm.

The terminal methyl group (C1) in the predicted spectrum of 2,3-dibromoheptane is at 26.5 ppm, which is in close agreement with the C1 of 2-bromoheptane (26.9 ppm) and 2,3-dibromobutane (25.1 ppm). The other methylene (B1212753) and methyl carbons in the heptane (B126788) chain (C4-C7) have predicted chemical shifts that align with the expected values for aliphatic hydrocarbons, showing a general trend of decreasing chemical shift as the distance from the electronegative bromine atoms increases.

By comparing an experimental 13C NMR spectrum of a synthesized compound with the predicted data for 2,3-dibromoheptane and the experimental data for the reference compounds, a researcher can confirm the presence of the dibromoheptane backbone and the specific substitution pattern.

Experimental Protocol: Acquiring a 13C NMR Spectrum

The following is a standard protocol for obtaining a proton-decoupled 13C NMR spectrum of a small organic molecule like 2,3-dibromoheptane.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of the 2,3-dibromoheptane sample.

  • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).

  • Transfer the solution to a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and optimize the spectral resolution.

  • Tune and match the 13C probe to the correct frequency.

3. Data Acquisition:

  • Set the spectral width to a standard range for 13C NMR, typically 0-220 ppm.

  • Choose a standard proton-decoupled pulse sequence.

  • Set the number of scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.

  • Use a relaxation delay (D1) of 1-2 seconds for a qualitative spectrum.

  • Acquire the Free Induction Decay (FID).

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the spectrum.

  • Phase the spectrum to ensure all peaks are in the positive phase.

  • Reference the spectrum. If using CDCl3, the solvent peak is typically at 77.16 ppm. Alternatively, an internal standard like tetramethylsilane (B1202638) (TMS) can be used (0 ppm).

  • Perform baseline correction to obtain a flat baseline.

  • Integrate the peaks if quantitative information is desired, although this is less common for routine 13C NMR.

Mandatory Visualization

The following diagram illustrates the logical workflow for the validation of the 2,3-dibromoheptane structure using 13C NMR spectroscopy.

G Workflow for 13C NMR Validation of 2,3-Dibromoheptane cluster_0 Data Acquisition cluster_1 Data Analysis and Comparison cluster_2 Conclusion A Synthesize 2,3-Dibromoheptane B Prepare NMR Sample A->B C Acquire 13C NMR Spectrum B->C D Process Experimental Spectrum C->D G Compare Experimental and Predicted/Reference Data D->G E Predict 13C NMR Spectrum of 2,3-Dibromoheptane E->G F Gather Experimental Data of Analogous Compounds F->G H Structure Validated G->H Match I Structure Not Validated / Further Analysis Required G->I Mismatch

Caption: Workflow for 13C NMR Validation.

comparing the reaction kinetics of dibromoheptane isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reaction Kinetics of Dibromoheptane Isomers

For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of haloalkanes is paramount for designing and optimizing synthetic pathways. This guide provides a comparative analysis of the reaction kinetics of various dibromoheptane isomers, supported by available experimental data and established principles of organic chemistry.

Theoretical Comparison of Reaction Kinetics

The reactivity of dibromoheptane isomers is intrinsically linked to the position of the two bromine atoms on the heptane (B126788) backbone. This positioning dictates the predominant reaction mechanisms—be it substitution (SN1, SN2) or elimination (E1, E2, E1cb)—and consequently, the reaction rates. The primary isomers for comparison are geminal (e.g., 1,1- and 2,2-dibromoheptane), vicinal (e.g., 1,2-dibromoheptane), and isolated (e.g., 1,7-dibromoheptane) dibromides.

General Reactivity Trends:

  • Substitution Reactions:

    • SN2 (Bimolecular Nucleophilic Substitution): Primary dibromoalkanes, such as 1,7-dibromoheptane (B124887), are more susceptible to SN2 reactions due to lower steric hindrance at the reaction center. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.

    • SN1 (Unimolecular Nucleophilic Substitution): Tertiary and secondary dibromoalkanes are more likely to undergo SN1 reactions, which proceed through a carbocation intermediate. The stability of the carbocation is a key factor determining the reaction rate.

  • Elimination Reactions:

    • E2 (Bimolecular Elimination): This is a concerted, one-step reaction favored by strong, bulky bases. The rate is dependent on both the substrate and the base. For vicinal dibromides, E2 reactions can lead to the formation of alkenes or alkynes upon double elimination.[1][2]

    • E1 (Unimolecular Elimination): Competing with SN1 reactions, the E1 mechanism also involves a carbocation intermediate. The rate is first-order and depends only on the concentration of the substrate.[3][4]

    • Geminal vs. Vicinal Dibromides: Vicinal dibromides can undergo elimination to form alkenes.[5] Geminal dibromides, where both halogens are on the same carbon, can react with strong bases to form alkynes or carbenes.[5]

The following diagram illustrates the general mechanistic pathways for a generic dibromoheptane isomer.

G cluster_substitution Substitution Pathways cluster_elimination Elimination Pathways Dibromoheptane Dibromoheptane SN2_TS S_N2 Transition State Dibromoheptane->SN2_TS Nucleophile (Nu-) Carbocation Carbocation Intermediate Dibromoheptane->Carbocation Slow Step Dibromoheptane->Carbocation Slow Step E2_TS E2 Transition State Dibromoheptane->E2_TS Base (B:) Substitution_Product_SN2 Monosubstituted Product SN2_TS->Substitution_Product_SN2 Concerted Step Substitution_Product_SN1 Monosubstituted Product Carbocation->Substitution_Product_SN1 Fast, Nu- Alkene_E1 Alkene Carbocation->Alkene_E1 Fast, B: Alkene Alkene/Alkyne E2_TS->Alkene Concerted Step

Caption: General reaction pathways for dibromoheptane isomers.

Case Study: Reaction Kinetics of 1,7-Dibromoheptane Synthesis

While comprehensive comparative kinetic data for all dibromoheptane isomers is scarce in the literature, a study on the synthesis of 1,7-dibromoheptane provides valuable quantitative insights into the kinetics of a primary, isolated dibromide.[6][7] The synthesis proceeds via a consecutive SN2 reaction from 1,7-heptanediol (B42083) and hydrobromic acid, catalyzed by sulfuric acid.

The reaction proceeds in two steps:

  • 1,7-heptanediol reacts with HBr to form 7-bromo-1-heptanol (B124907) (slow step, rate constant k1).

  • 7-bromo-1-heptanol reacts further with HBr to form 1,7-dibromoheptane (fast step, rate constant k2).

Quantitative Kinetic Data

The following table summarizes the reaction rate constants and activation energy for the synthesis of 1,7-dibromoheptane under specific conditions.

ParameterValueConditions
Rate Constant (k1) Significantly smaller than k2HBr as brominating agent, H2SO4 as catalyst.[6]
Rate Constant (k2) Greater than k1HBr as brominating agent, H2SO4 as catalyst.[6]
Activation Energy (Ea) Varies with catalyst concentrationDependent on the mass fraction of H2SO4.[7]

Table 1: Kinetic parameters for the synthesis of 1,7-dibromoheptane.

Experimental Protocol: Kinetic Study of 1,7-Dibromoheptane Synthesis

The kinetic data for the synthesis of 1,7-dibromoheptane was determined through a series of experiments monitoring the concentration of reactants and products over time.[6]

Materials:

  • 1,7-heptanediol

  • Hydrobromic acid

  • Sulfuric acid (catalyst)

Procedure:

  • The reaction is initiated by mixing 1,7-heptanediol and hydrobromic acid in the presence of sulfuric acid as a catalyst.

  • Samples are withdrawn from the reaction mixture at regular time intervals.

  • The concentration of 1,7-heptanediol, 7-bromo-1-heptanol, and 1,7-dibromoheptane in each sample is determined using a suitable analytical method, such as gas chromatography (GC).

  • The reaction rate constants (k1 and k2) are calculated by fitting the concentration-time data to a kinetic model for consecutive reactions.

  • The activation energy (Ea) is determined by measuring the rate constants at different temperatures and applying the Arrhenius equation.

The following diagram outlines the experimental workflow for this kinetic analysis.

G Start Start Reaction_Setup Set up reaction with 1,7-heptanediol, HBr, and H2SO4 Start->Reaction_Setup Sampling Withdraw samples at regular time intervals Reaction_Setup->Sampling Analysis Analyze sample composition (e.g., using GC) Sampling->Analysis Data_Collection Record concentrations of reactants and products Analysis->Data_Collection Kinetic_Modeling Fit data to a kinetic model for consecutive reactions Data_Collection->Kinetic_Modeling Parameter_Calculation Calculate rate constants (k1, k2) Kinetic_Modeling->Parameter_Calculation Temperature_Variation Repeat experiment at different temperatures Parameter_Calculation->Temperature_Variation Arrhenius_Plot Plot ln(k) vs 1/T Temperature_Variation->Arrhenius_Plot Ea_Determination Determine Activation Energy (Ea) Arrhenius_Plot->Ea_Determination End End Ea_Determination->End

Caption: Experimental workflow for kinetic analysis.

Conclusion

References

A Comparative Guide to Computational Modeling of 2,3-Dibromoheptane Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of computational models for elucidating the reaction pathways of 2,3-dibromoheptane. It is intended for researchers, scientists, and drug development professionals engaged in mechanistic studies of halogenated alkanes. The content is based on established computational chemistry methodologies and experimental findings for similar vicinal dibromides, offering a framework for investigating 2,3-dibromoheptane.

Introduction

2,3-Dibromoheptane, a vicinal dibromide, can undergo various reactions, primarily elimination and substitution, leading to different products. The stereochemistry of the starting material and the reaction conditions play a crucial role in determining the major pathway and product distribution. Computational modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), offers a powerful tool to investigate these reaction mechanisms, predict product selectivity, and understand the underlying electronic effects. This guide compares different computational approaches and provides hypothetical data to illustrate their application to 2,3-dibromoheptane.

Key Reaction Pathways

The principal reaction pathways for 2,3-dibromoheptane are the E2 elimination and SN2 substitution reactions. The competition between these pathways is a key area of investigation.

  • E2 Elimination: This pathway involves the concerted removal of a proton and a bromide ion, leading to the formation of an alkene. The stereochemistry of the transition state is crucial, with the anti-periplanar arrangement being generally favored. For 2,3-dibromoheptane, this can lead to different isomeric heptenes.

  • SN2 Substitution: This pathway involves the backside attack of a nucleophile, displacing one of the bromide ions. This reaction is sensitive to steric hindrance and the nature of the nucleophile.

Computational Modeling Approaches

A comparative study of the reaction pathways of 2,3-dibromoheptane can be effectively carried out using various computational methods. Density Functional Theory (DFT) is a popular choice due to its balance of accuracy and computational cost.

Table 1: Comparison of DFT Functionals for Reaction Pathway Analysis

FunctionalBasis SetKey StrengthsPotential Limitations
B3LYP6-31G(d,p)Good for geometry optimizations and frequency calculations. Widely benchmarked.May underestimate reaction barriers in some cases.
M06-2X6-311+G(d,p)Excellent for non-covalent interactions and thermochemistry. Generally provides more accurate barrier heights.More computationally expensive than B3LYP.
ωB97X-Ddef2-TZVPIncludes dispersion corrections, important for systems with weak interactions.Can be sensitive to the choice of basis set.

Data Presentation: Hypothetical Quantitative Comparison

The following table presents hypothetical activation energies (ΔE‡) and reaction enthalpies (ΔH) for the E2 and SN2 pathways of 2,3-dibromoheptane, as might be calculated using different DFT functionals. This data serves to illustrate the kind of comparative analysis that can be performed.

Table 2: Hypothetical Calculated Energetics (in kcal/mol) for 2,3-Dibromoheptane Reactions

Reaction PathwayDFT FunctionalΔE‡ (kcal/mol)ΔH (kcal/mol)
E2 Elimination (anti-periplanar) B3LYP/6-31G(d,p)22.5-15.2
M06-2X/6-311+G(d,p)24.1-14.8
ωB97X-D/def2-TZVP23.8-15.0
SN2 Substitution (at C2) B3LYP/6-31G(d,p)28.3-10.5
M06-2X/6-311+G(d,p)29.9-10.1
ωB97X-D/def2-TZVP29.5-10.3

Experimental Protocols for Model Validation

Computational predictions should be validated by experimental data. Key experiments for studying the reactions of 2,3-dibromoheptane include:

Protocol 1: Reaction Kinetics and Product Analysis

  • Reaction Setup: A solution of 2,3-dibromoheptane (e.g., 0.1 M in a suitable solvent like ethanol) is reacted with a base/nucleophile (e.g., sodium ethoxide, 0.2 M) at a constant temperature (e.g., 50 °C).

  • Monitoring: Aliquots of the reaction mixture are taken at regular time intervals.

  • Analysis: The concentrations of the reactant and products are determined using Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the identification of isomeric alkene products and substitution products.

  • Kinetics: The rate constants for the different pathways can be determined by fitting the concentration-time data to appropriate rate laws.

Protocol 2: Stereochemical Analysis

  • Chiral Separation: If chiral starting materials are used, the stereochemistry of the products can be determined using chiral GC or HPLC.

  • Spectroscopic Analysis: NMR spectroscopy (¹H and ¹³C) is essential for the structural elucidation of the products and to determine their stereochemistry (e.g., E/Z configuration of alkenes).

Visualization of Reaction Pathways and Workflows

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products 2,3-Dibromoheptane 2,3-Dibromoheptane TS_E2 E2 Transition State 2,3-Dibromoheptane->TS_E2 E2 TS_SN2 SN2 Transition State 2,3-Dibromoheptane->TS_SN2 SN2 Base/Nucleophile Base/Nucleophile Base/Nucleophile->TS_E2 Base/Nucleophile->TS_SN2 Heptene Isomers Heptene Isomers TS_E2->Heptene Isomers Substitution Product Substitution Product TS_SN2->Substitution Product

Caption: Workflow for studying reaction mechanisms.

Conclusion

The computational modeling of 2,3-dibromoheptane reaction pathways, when coupled with experimental validation, provides a robust framework for understanding the factors that control product selectivity. While no specific computational studies on 2,3-dibromoheptane are readily available in the literature, the methodologies and comparative approaches outlined in this guide, based on studies of similar vicinal dibromides,[1][2][3] offer a clear path forward for researchers. The use of multiple DFT functionals is recommended to ensure the reliability of the computational predictions. The integration of computational and experimental data is crucial for developing a comprehensive understanding of the reaction mechanisms.

References

A Comparative Study: 2,3-Dibromoheptane vs. 3,4-Dibromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the isomeric compounds 2,3-dibromoheptane and 3,4-dibromoheptane (B14716924). While direct comparative experimental data for these specific molecules is limited in publicly accessible literature, this document extrapolates from established principles of organic chemistry and available data for analogous structures to offer a predictive comparison of their physicochemical properties, reactivity, and spectroscopic signatures.

Physicochemical Properties

Both 2,3-dibromoheptane and 3,4-dibromoheptane share the same molecular formula (C₇H₁₄Br₂) and molecular weight, leading to similar overall physical properties. However, the different placement of the bromine atoms influences their molecular symmetry and intermolecular forces, which can result in slight variations in boiling points, melting points, and densities.

Property2,3-Dibromoheptane3,4-Dibromoheptane
Molecular Formula C₇H₁₄Br₂C₇H₁₄Br₂
Molecular Weight 257.99 g/mol 257.99 g/mol [1][2]
CAS Number 21266-88-6[3][4]21266-90-0[1][2][5][6]
IUPAC Name 2,3-dibromoheptane[3]3,4-dibromoheptane[1]
Computed Boiling Point ~221.8 °C (Predicted)Not Available
Computed Density ~1.507 g/cm³ (Predicted)Not Available

Synthesis and Reactivity

The synthesis and reactivity of these vicinal dibromides are governed by the position of the bromine atoms along the heptane (B126788) chain.

Synthesis

A common method for the synthesis of vicinal dibromides is the electrophilic addition of bromine (Br₂) to an alkene.

  • 2,3-Dibromoheptane: This isomer is synthesized by the bromination of hept-2-ene.

  • 3,4-Dibromoheptane: This isomer is synthesized by the bromination of hept-3-ene.[7]

Experimental Protocol: Bromination of an Alkene

  • Dissolution: The starting alkene (hept-2-ene or hept-3-ene) is dissolved in an inert solvent, such as dichloromethane (B109758) or carbon tetrachloride, in a reaction vessel protected from light.

  • Cooling: The solution is cooled in an ice bath to control the reaction temperature and minimize side reactions.

  • Bromine Addition: A solution of bromine in the same solvent is added dropwise to the alkene solution with constant stirring. The characteristic reddish-brown color of bromine will disappear as it reacts with the alkene.

  • Reaction Completion: The addition is continued until a faint bromine color persists, indicating the complete consumption of the alkene.

  • Workup: The reaction mixture is washed with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude dibromoheptane, which can be further purified by distillation.

Reactivity: Dehydrobromination and Debromination

Vicinal dibromides are known to undergo elimination reactions, primarily dehydrobromination and debromination.

  • Dehydrobromination: This reaction involves the removal of a hydrogen atom and a bromine atom from adjacent carbons to form an alkene, typically promoted by a strong base. The regioselectivity of this reaction is influenced by the substitution pattern around the bromine atoms.

    • 2,3-Dibromoheptane: Dehydrobromination can lead to a mixture of bromoalkenes.

    • 3,4-Dibromoheptane: Due to its more symmetric nature, dehydrobromination is also expected to yield a mixture of bromoalkene isomers.

  • Debromination: This reaction involves the removal of both bromine atoms to form an alkene, usually with a reagent like sodium iodide in acetone (B3395972) or zinc dust.[8]

    • 2,3-Dibromoheptane: Debromination will yield hept-2-ene.

    • 3,4-Dibromoheptane: Debromination will yield hept-3-ene.

Experimental Protocol: Debromination with Sodium Iodide

  • Reaction Setup: The dibromoheptane isomer is dissolved in acetone in a round-bottom flask.

  • Reagent Addition: An excess of sodium iodide is added to the solution.

  • Reflux: The mixture is heated under reflux. The reaction progress can be monitored by the formation of a precipitate (sodium bromide) and the development of the brown color of iodine.

  • Workup: After the reaction is complete, the mixture is cooled, and water is added. The product is extracted with a low-boiling organic solvent like diethyl ether.

  • Purification: The organic extract is washed with sodium thiosulfate solution to remove iodine, then with water and brine. After drying and solvent evaporation, the resulting alkene can be purified by distillation.

G cluster_synthesis Synthesis cluster_reactivity Reactivity Hept-2-ene Hept-2-ene 2,3-Dibromoheptane 2,3-Dibromoheptane Hept-2-ene->2,3-Dibromoheptane + Br2 2,3-Dibromoheptane->Hept-2-ene - 2Br (Debromination) Bromoheptenes Bromoheptenes 2,3-Dibromoheptane->Bromoheptenes - HBr (Dehydrobromination) Hept-3-ene Hept-3-ene 3,4-Dibromoheptane 3,4-Dibromoheptane Hept-3-ene->3,4-Dibromoheptane + Br2 3,4-Dibromoheptane->Hept-3-ene - 2Br (Debromination) 3,4-Dibromoheptane->Bromoheptenes - HBr (Dehydrobromination)

Caption: Synthesis and major elimination pathways for 2,3- and 3,4-dibromoheptane.

Spectroscopic Analysis

The structural differences between the two isomers will be evident in their respective spectra.

Infrared (IR) Spectroscopy

The IR spectra of both compounds are expected to be very similar in the functional group region but will differ in the fingerprint region. Key absorptions for alkyl bromides include:

  • C-H stretching: Around 2850-3000 cm⁻¹

  • C-H bending: Around 1340-1470 cm⁻¹

  • C-Br stretching: In the range of 515-690 cm⁻¹, which is in the lower frequency part of the fingerprint region.[9][10]

While the C-Br stretch is characteristic, its position in the complex fingerprint region can make definitive identification challenging based on this peak alone.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy will provide clear distinctions between the two isomers.

  • ¹H NMR: The chemical shifts and splitting patterns of the protons attached to the carbons bearing bromine atoms will be different.

    • 2,3-Dibromoheptane: One would expect complex multiplets for the protons at C2 and C3.

    • 3,4-Dibromoheptane: The protons at C3 and C4 would also show as complex multiplets, but their chemical environments are different from those in the 2,3-isomer, leading to different chemical shifts.

  • ¹³C NMR: The number of unique carbon signals and their chemical shifts will differ.

    • 2,3-Dibromoheptane: Seven unique carbon signals are expected. The carbons bonded to bromine (C2 and C3) will be significantly downfield.

    • 3,4-Dibromoheptane: Depending on the stereochemistry, up to seven unique carbon signals are possible. The chemical shifts of C3 and C4 will be different from those of C2 and C3 in the other isomer.

Mass Spectrometry (MS)

The mass spectra of both isomers will show a molecular ion peak (M⁺) and characteristic isotopic peaks for the two bromine atoms (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). This will result in a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1. Fragmentation patterns will differ based on the stability of the resulting carbocations.

  • 2,3-Dibromoheptane: Fragmentation may be favored between C2-C3 and C3-C4.

  • 3,4-Dibromoheptane: Fragmentation is more likely to occur around the central C3-C4 and C4-C5 bonds.

G cluster_23 2,3-Dibromoheptane cluster_34 3,4-Dibromoheptane a ¹H NMR: Distinct signals for H at C2 & C3 b ¹³C NMR: 7 unique signals, C2 & C3 downfield c MS: Fragmentation at C2-C3 and C3-C4 d ¹H NMR: Distinct signals for H at C3 & C4 e ¹³C NMR: Up to 7 signals, C3 & C4 downfield f MS: Fragmentation at C3-C4 and C4-C5 Spectroscopic\nDistinctions Spectroscopic Distinctions Spectroscopic\nDistinctions->a Spectroscopic\nDistinctions->d

Caption: Key predicted spectroscopic differences between the two isomers.

Biological Activity and Toxicology

There is a lack of specific toxicological and biological activity data for 2,3-dibromoheptane and 3,4-dibromoheptane in the public domain. However, some general observations can be made based on related compounds.

Vicinal dibromoalkanes are known to have potential toxic effects. For instance, 1,2-dibromoethane (B42909) is a known carcinogen and has been shown to cause lipid peroxidation.[12] The biological activity of halogenated compounds is highly dependent on their specific structure and stereochemistry.

It is plausible that both 2,3- and 3,4-dibromoheptane could exhibit some level of toxicity. Their metabolism could potentially lead to the formation of reactive intermediates. However, without experimental data, any discussion on their specific biological activities or toxicological profiles remains speculative. It is recommended that these compounds be handled with appropriate safety precautions as with other halogenated hydrocarbons.

Conclusion

2,3-Dibromoheptane and 3,4-dibromoheptane, while constitutionally isomeric, are expected to exhibit distinct characteristics in their reactivity and spectroscopic profiles due to the different locations of the bromine atoms. The principles of organic chemistry allow for a predictive comparison, highlighting the importance of positional isomerism in determining the chemical and physical properties of a molecule. Further experimental investigation is warranted to fully elucidate and quantify these differences, which could be valuable for applications in synthetic chemistry and drug development.

References

A Comparative Guide to the Analysis of 2,3-Dibromoalkane Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical techniques for the characterization and separation of 2,3-dibromoalkane diastereomers. It is intended for researchers, scientists, and professionals in drug development and organic chemistry who require robust methods for stereochemical analysis. This document outlines detailed experimental protocols, presents quantitative data for comparison, and visualizes key concepts and workflows.

Stereochemistry of 2,3-Dibromoalkanes

2,3-dibromoalkanes serve as fundamental models for understanding stereoisomerism. The analysis focuses on two common examples: 2,3-dibromobutane (B42614) and 2,3-dibromopentane (B1620338).

  • 2,3-Dibromobutane: This molecule possesses two chiral centers at carbons 2 and 3. Due to the identical substituents on these carbons, it can exist as three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and an achiral meso compound ((2R,3S)).[1][2] The meso form is a diastereomer of both the (2R,3R) and (2S,3S) enantiomers.[1][3]

  • 2,3-Dibromopentane: With two chiral centers at C2 and C3 and different substituents on either side, 2,3-dibromopentane exists as four stereoisomers.[4] These are arranged into two pairs of enantiomers: ((2R,3R)/(2S,3S)) and ((2R,3S)/(2S,3R)).[4] Any non-enantiomeric pair, such as (2R,3R) and (2R,3S), are diastereomers.[4]

The stereochemical relationships for 2,3-dibromobutane are visualized below.

G Stereochemical Relationships of 2,3-Dibromobutane cluster_enantiomers Enantiomeric Pair (Chiral) cluster_meso Meso Compound (Achiral) 2R,3R (2R,3R)-2,3-dibromobutane 2S,3S (2S,3S)-2,3-dibromobutane 2R,3R->2S,3S Enantiomers Meso (2R,3S)-2,3-dibromobutane 2R,3R->Meso Diastereomers 2S,3S->Meso Diastereomers

Caption: Stereoisomers of 2,3-dibromobutane.

Comparative Analysis of Analytical Techniques

The primary methods for analyzing the diastereomers of 2,3-dibromoalkanes are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).

NMR spectroscopy is the most powerful tool for determining the diastereomeric ratio and elucidating the stereochemistry of 2,3-dibromoalkanes.[5] Both ¹H and ¹³C NMR provide distinct signals for different diastereomers.

  • ¹H NMR Analysis: Protons in different diastereomeric environments are chemically non-equivalent and will exhibit different chemical shifts. By integrating the signals corresponding to each diastereomer, their ratio can be accurately determined.[5] Furthermore, the vicinal coupling constants (³JHH) between protons on C2 and C3 are highly dependent on the dihedral angle, as described by the Karplus relationship.[6][7] In the staggered conformations, the anti-periplanar arrangement typically results in a large coupling constant (9-12 Hz), while gauche interactions lead to smaller coupling constants (2-4 Hz).[7] This difference allows for the assignment of relative stereochemistry.

  • ¹³C NMR Analysis: The carbon atoms in diastereomers also have slightly different chemical environments, leading to distinct signals in the ¹³C NMR spectrum.[5] This provides a complementary method for identifying and quantifying the diastereomers present in a mixture.

Gas chromatography is an effective technique for the physical separation of diastereomers.[8] Since diastereomers have different physical properties, they can often be separated on standard achiral stationary phases.

  • Separation Principle: The separation is based on differences in volatility and interaction with the stationary phase. The shape and polarity of the diastereomers influence their retention times. For instance, in the analysis of butane-2,3-diol diesters, the racemic form consistently showed a higher retention volume than the meso form on various stationary phases.[8] The degree of separation often improves with increasing polarity of the stationary phase.[8]

  • Chiral vs. Achiral Phases: While achiral columns are sufficient for separating diastereomers, chiral stationary phases (CSPs) would be required for the separation of enantiomers.[9] For the analysis of a mixture containing all stereoisomers of 2,3-dibromopentane, a chiral column would be necessary to resolve the two enantiomeric pairs.

Experimental Protocols

A generalized workflow for the synthesis and subsequent analysis of 2,3-dibromoalkanes is presented below.

G General Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve Alkene in Inert Solvent B Cool to 0°C A->B C Add Br2 Solution Dropwise B->C D Monitor by TLC C->D E Quench with Na2S2O3 D->E Reaction Complete F Wash with H2O and Brine E->F G Dry over MgSO4 F->G H Purify by Column Chromatography G->H I NMR Spectroscopy H->I J Gas Chromatography H->J K Determine Diastereomeric Ratio I->K J->K

References

Safety Operating Guide

Proper Disposal of 2,3-Dibromoheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. 2,3-Dibromoheptane, a halogenated hydrocarbon, requires specific procedures for its disposal to mitigate potential environmental and health hazards. This guide provides essential, step-by-step information for the proper management of 2,3-dibromoheptane waste.

Immediate Safety and Logistical Information

Disclaimer: No specific Safety Data Sheet (SDS) for 2,3-dibromoheptane is readily available. The following information is based on general guidelines for halogenated hydrocarbons and data from SDSs of similar isomers. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

Proper disposal begins with correct identification and segregation of waste. 2,3-Dibromoheptane is classified as a halogenated organic waste and must not be mixed with non-halogenated solvents.[1] Improper segregation can lead to dangerous chemical reactions and complicate the disposal process.

Key Physical and Chemical Properties:

PropertyValue
CAS Number 21266-88-6[2][3][4]
Molecular Formula C7H14Br2[2][4]
Molecular Weight 257.99 g/mol [2]
Boiling Point 221.8 °C at 760 mmHg[4]
Density 1.507 g/cm³[4]
Flash Point 92.5 °C[4]

Hazard Profile (based on related compounds):

Based on the hazard classifications of similar brominated alkanes, 2,3-dibromoheptane should be handled with caution.[1][5] Potential hazards include:

  • Skin and eye irritation: Direct contact may cause irritation.[1]

  • Harmful if swallowed or inhaled: Ingestion or inhalation of vapors may be harmful.[1]

Experimental Protocol for Disposal

The following protocol outlines the detailed methodology for the safe disposal of 2,3-dibromoheptane.

1. Waste Collection and Segregation:

  • Dedicated Waste Container: Designate a specific, clearly labeled, and chemically resistant container for halogenated hydrocarbon waste. The container should be in good condition, with a secure, tight-fitting lid.

  • Labeling: Immediately upon adding the first volume of waste, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2,3-Dibromoheptane" and any other components in the waste stream.

    • The approximate concentration of each component.

    • The date of initial waste accumulation.

    • The name of the principal investigator or laboratory supervisor.

  • Segregation: Do not mix 2,3-dibromoheptane waste with non-halogenated organic solvents, acids, bases, or other reactive chemicals.

2. Spill Management:

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Containment: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, leak-proof container.

  • Labeling: Label the container as "Spill Debris containing 2,3-Dibromoheptane" and handle it as hazardous waste.

  • Decontamination: Clean the spill area with soap and water.

3. Final Disposal:

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area away from incompatible materials, direct sunlight, and heat sources.

  • Disposal Request: Once the container is full or is no longer being used, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal company.[1] Adhere to all local, state, and national regulations for the transportation and disposal of hazardous materials.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of 2,3-dibromoheptane.

cluster_collection Waste Generation & Collection cluster_spill Spill Response cluster_disposal Storage & Disposal start Generate 2,3-Dibromoheptane Waste container Select & Label Halogenated Waste Container start->container segregate Segregate from Non-Halogenated Waste container->segregate collect Collect Waste in Designated Container segregate->collect storage Store in Satellite Accumulation Area collect->storage spill Spill Occurs ppe Don Appropriate PPE spill->ppe contain Contain Spill with Inert Absorbent ppe->contain collect_spill Collect & Seal Spill Debris contain->collect_spill label_spill Label as Hazardous Spill Waste collect_spill->label_spill label_spill->storage request Request Waste Pickup (EHS/Licensed Contractor) storage->request end Proper Disposal request->end

Workflow for the proper disposal of 2,3-Dibromoheptane.

References

Essential Safety and Operational Guide for 2,3-Dibromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,3-Dibromoheptane was publicly available at the time of this writing. The following guidance is synthesized from the SDS of structurally similar compounds, including other bromoheptane and dibromo-alkane isomers. It is imperative to handle this chemical with extreme caution and to consult with a qualified safety professional before use. The information provided here is for guidance purposes and should be supplemented with a thorough risk assessment specific to your laboratory conditions.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2,3-Dibromoheptane in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Physical Properties

Based on analogous compounds, 2,3-Dibromoheptane is expected to be a flammable liquid that can cause skin and eye irritation.[1][2] It may also cause respiratory irritation if inhaled.[1] Vapors may be heavier than air and can form explosive mixtures with air, especially at elevated temperatures.[1]

Table 1: Estimated Physical and Chemical Properties of 2,3-Dibromoheptane

PropertyEstimated ValueSource Analogy
Molecular FormulaC₇H₁₄Br₂PubChem
AppearanceColorless Liquid[3]
Boiling PointData not available-
Density> 1.0 g/cm³[1]
FlammabilityFlammable Liquid[1][3]
SolubilityInsoluble in waterGeneral Halogenated Hydrocarbon Property

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical for the safe handling of 2,3-Dibromoheptane. The following table outlines the recommended PPE.

Table 2: Recommended Personal Protective Equipment for Handling 2,3-Dibromoheptane

Protection TypeSpecificationRationale
Hand Protection Nitrile rubber gloves. Inspect before use.To prevent skin contact.[4]
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing.To protect eyes from splashes and vapors.[2][5]
Skin and Body Protection Flame-retardant lab coat or coveralls.To protect against skin exposure and in case of fire.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4][6] If ventilation is inadequate or for large spills, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2]To prevent inhalation of vapors.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Gather Materials Gather Materials Don PPE Don PPE Gather Materials->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Dispense Chemical Dispense Chemical Prepare Fume Hood->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Close Container Close Container Perform Experiment->Close Container Decontaminate Workspace Decontaminate Workspace Close Container->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Standard Operating Procedure for Handling 2,3-Dibromoheptane.

Step-by-Step Protocol:

  • Preparation:

    • Gather all necessary chemicals, equipment, and PPE.

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as outlined in Table 2.

  • Handling:

    • Conduct all work with 2,3-Dibromoheptane inside a certified chemical fume hood.[4]

    • Ground and bond containers when transferring the chemical to prevent static discharge.[2]

    • Use non-sparking tools.[7]

    • Keep the container tightly closed when not in use.[2]

    • Avoid inhalation of vapors and contact with skin and eyes.[6]

  • Cleanup:

    • Wipe down the work area with an appropriate solvent and then soap and water.

    • All materials contaminated with 2,3-Dibromoheptane should be treated as hazardous waste.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Collect all 2,3-Dibromoheptane waste in a dedicated, properly labeled, and sealed container.

    • The container should be stored in a cool, well-ventilated area away from ignition sources.

  • Contaminated Materials:

    • All disposable PPE (gloves, etc.) and other materials (e.g., absorbent pads, pipette tips) that have come into contact with 2,3-Dibromoheptane must be disposed of as hazardous waste.

  • Disposal Vendor:

    • Dispose of all waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Emergency Procedures

In the event of an emergency, follow these procedures.

Spill Response Workflow:

cluster_spill Spill Response Evacuate Area Evacuate Area Alert Others Alert Others Evacuate Area->Alert Others Don Appropriate PPE Don Appropriate PPE Alert Others->Don Appropriate PPE Contain Spill Contain Spill Don Appropriate PPE->Contain Spill Absorb Spill Absorb Spill Contain Spill->Absorb Spill Collect Waste Collect Waste Absorb Spill->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Emergency Response for a 2,3-Dibromoheptane Spill.

  • Spill:

    • Evacuate the immediate area and alert others.

    • If the spill is large or in a poorly ventilated area, evacuate the entire lab and call emergency services.

    • For small spills within a fume hood, don appropriate respiratory protection, and contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).[6]

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the area.

  • Fire:

    • Use a dry chemical, carbon dioxide, or foam extinguisher.[6] Do not use water, as it may be ineffective.

    • If the fire is large, evacuate the area and call the fire department.

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.